HEXAFLUOROISOBUTENE
Description
The exact mass of the compound 3,3,3-Trifluoro-2-(trifluoromethyl)propene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIWYOZFFSLIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052056 | |
| Record name | 1,1-Bis(trifluoromethyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
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Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-10-5 | |
| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3,4,4,4-Hexafluoroisobutylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Bis(trifluoromethyl)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |
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| Record name | 3,3,3-trifluoro-2-(trifluoromethyl)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROISOBUTYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9GQF23ZL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hexafluoroisobutene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisobutene (HFIB) is a fluorinated alkene with the chemical formula C4H2F6. Structurally similar to isobutylene, this colorless gas is a versatile building block in organofluorine chemistry.[1] Its unique properties, stemming from the presence of two trifluoromethyl groups, make it a valuable monomer in the production of specialty polymers and an important intermediate in the synthesis of pharmaceuticals and other fluorinated compounds.[2][3][4] The strategic incorporation of fluorine-containing moieties like the hexafluoroisobutyl group can significantly influence a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and lipophilicity.[5] This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical reactivity and toxicity.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Core Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C4H2F6 | [6][7] |
| Molecular Weight | 164.05 g/mol | [6][7] |
| Boiling Point | 14.1 - 14.5 °C | [6] |
| Melting Point | -111 °C | [6][8] |
| Density (liquid) | 1.391 g/cm³ | [6] |
| Vapor Pressure | 1 bar @ 20 °C | [6] |
| Water Solubility | 272 mg/L at 20°C | [6][8] |
| Appearance | Colorless gas | [1] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | 272 mg/L at 20°C | [6][8] |
| Organic Solvents | Soluble | [2] |
| (e.g., benzene, chloroform, carbon tetrachloride) |
Experimental Protocols
Melting Point Determination
The melting point of a substance is a fundamental physical property used for identification and purity assessment. For a compound like this compound, which is a gas at room temperature, the melting point would be determined at cryogenic temperatures.
Methodology: Capillary Method
-
Sample Preparation: A small amount of this compound is condensed and solidified in a thin-walled capillary tube, which is then sealed.
-
Apparatus: A cryo-compatible melting point apparatus, such as a Thiele tube with a suitable low-temperature bath fluid or an automated instrument with cryogenic capabilities, is used.[9]
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is slowly increased (typically at a rate of 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.[9] A sharp melting range (0.5-1 °C) is indicative of high purity.[9]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Distillation Method
-
Apparatus: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a thermometer, and a receiving flask. The apparatus must be suitable for handling low-boiling-point liquids.
-
Procedure: A sample of liquid this compound is placed in the distillation flask. The liquid is gently heated.[5]
-
Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature, when corrected for atmospheric pressure, is the boiling point.[5] The thermometer bulb should be positioned so that it is bathed in the vapor of the boiling liquid to ensure an accurate reading.[3]
Density Determination
The density of a substance is its mass per unit volume. For a liquefied gas like this compound, this measurement requires a specialized apparatus to handle the sample under pressure.
Methodology: Pycnometer Method for Liquefied Gases
-
Apparatus: A high-pressure pycnometer, a calibrated vessel of known volume, is used.[4]
-
Procedure: The empty pycnometer is weighed. It is then filled with liquid this compound, ensuring no vapor bubbles are trapped. The filled pycnometer is then reweighed. The temperature of the sample is carefully controlled and measured.[4]
-
Calculation: The density is calculated by dividing the mass of the this compound (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.[4]
Chemical Reactivity and Synthesis
This compound's electrophilic double bond makes it highly reactive towards nucleophiles. It is a key intermediate in the synthesis of various fluorinated compounds, including the non-canonical amino acid (S)-5,5,5,5',5',5'-hexafluoroleucine.[10] A common synthetic route involves the in-situ generation of this compound from a precursor, followed by a tandem reaction sequence.
A representative workflow for the hexafluoroisobutylation of an enolate is depicted below. This process involves an elimination reaction to form this compound, which then undergoes an allylic shift and hydrofluorination in a cascade process.[2]
Toxicology and Safety
This compound is a toxic substance, primarily through inhalation.[11] Acute exposure in rats has an LC50 (4-hour) of 1425 ppm.[11] The primary target organs for this compound toxicity are the lungs and kidneys.[11] Studies have shown that it can cause respiratory and renal effects even at lower concentrations.[11] As a gas at room temperature, appropriate safety precautions, including handling in a well-ventilated area and the use of personal protective equipment, are essential.[2]
Conclusion
This compound is a key fluorinated building block with a unique set of physicochemical properties that make it valuable in the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its properties, reactivity, and toxicity is crucial for its safe and effective use in research and development. The methodologies and data presented in this guide provide a comprehensive resource for professionals working with this important fluorinated intermediate.
References
- 1. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. ised-isde.canada.ca [ised-isde.canada.ca]
- 5. chemhaven.org [chemhaven.org]
- 6. This compound CAS#: 382-10-5 [m.chemicalbook.com]
- 7. 382-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 382-10-5 [chemicalbook.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 11. Inhalation toxicity of hexafluoroisobutylene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexafluoroisobutene (CAS 382-10-5)
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroisobutene (HFIB), with the chemical formula C4H2F6 and CAS number 382-10-5, is a colorless gas with a sweetish odor.[1] Structurally similar to isobutylene, this highly reactive, non-flammable organofluorine compound serves as a critical building block in the synthesis of a wide array of fluorinated materials.[1][2][3] Its unique properties, stemming from the two trifluoromethyl groups attached to the double bond, make it a valuable monomer and intermediate in the production of advanced polymers, pharmaceuticals, and materials for the electronics industry.[1][2][4]
Core Properties and Data
This compound is characterized by its high reactivity and distinct physical properties. It is soluble in common organic solvents like benzene and chloroform but insoluble in water.[1]
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 382-10-5 | [1][5] |
| Molecular Formula | C4H2F6 | [1][5] |
| Molecular Weight | 164.05 g/mol | [2][5] |
| Appearance | Colorless gas | [1][3] |
| Odor | Sweetish | [1] |
| Boiling Point | -6.2 °C to 14.5 °C | [1][2][3][5] |
| Melting Point | -148.3 °C to -111 °C | [1][2][5] |
| Density | 1.53 g/cm³ (at room temp) / 1.391 g/cm³ | [1][5] |
| Vapor Pressure | 123 psi at 20 °C / 1492.8 mmHg at 25 °C | [1][5] |
| Water Solubility | Insoluble (0.272 - 0.286 g/L at 20°C) | [1][2][6] |
| Refractive Index | 1.274 - 1.275 | [5][6] |
Safety and Handling
This compound is a hazardous substance that requires careful handling in a well-ventilated area, such as a chemical fume hood.[7][8] It is classified as toxic if inhaled and is a gas under pressure that may explode if heated.[9]
| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Gas Under Pressure | GHS04 | H280: Contains gas under pressure; may explode if heated. | P410+P403: Protect from sunlight. Store in a well-ventilated place. |
| Acute Toxicity | GHS06 | H331 / H330: Toxic / Fatal if inhaled. | P260: Do not breathe gas. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |
| Health Hazard | GHS08 | H341: Suspected of causing genetic defects. H372: Causes damage to organs through prolonged or repeated exposure. | P201: Obtain special instructions before use. P281: Use personal protective equipment as required. |
Personal Protective Equipment (PPE) should include safety goggles or a face shield, protective gloves, and suitable protective clothing. In case of inadequate ventilation, respiratory protection is necessary.[7]
Synthesis and Production
This compound can be synthesized through several routes. A common industrial method involves a multi-step process starting from the reaction of hexafluoroacetone with acetic anhydride.[3] Another established method is the liquid-phase synthesis by reacting hexafluorothioacetone dimer with formaldehyde in an aprotic solvent.[10]
Experimental Protocol: Liquid-Phase Synthesis of Hexafluoroisobutylene
This protocol is adapted from the process described in patent EP0068080B1.[10]
Objective: To synthesize hexafluoroisobutylene from hexafluorothioacetone dimer.
Materials:
-
Hexafluorothioacetone dimer
-
Paraformaldehyde (as formaldehyde source)
-
Anhydrous Potassium Fluoride (KF) (catalyst)
-
Dimethyl sulfoxide (aprotic solvent)
-
Cold trap (e.g., dry ice/acetone bath)
-
Reaction vessel equipped with a stirrer, heating mantle, and condenser.
Procedure:
-
In a suitable reaction vessel, combine 2.5 g of anhydrous KF, 25 g of paraformaldehyde, and 100 mL of dimethyl sulfoxide.
-
Add the hexafluorothioacetone dimer to the mixture. The molar ratio of catalyst to the dimer should be approximately 0.06:1.
-
Heat the reaction mixture gradually from 85°C to 150°C over a period of 5 hours while stirring continuously.
-
The gaseous products, including hexafluoroisobutylene, are passed through a condenser and collected in a cold trap.
-
The collected crude product is then purified, typically by distillation, to isolate the hexafluoroisobutylene.
-
Product identity and yield can be confirmed by Gas Chromatography (GC) analysis. In a representative experiment, this method yielded 15.5 g of hexafluoroisobutylene.[10]
Chemical Reactivity and Applications
HFIB's electrophilic double bond makes it highly reactive towards nucleophiles and a potent dienophile.[3][11] This reactivity is harnessed in polymer chemistry and as a building block for complex fluorinated molecules, particularly in the pharmaceutical sector.
Key Applications in Research and Drug Development
-
Fluoropolymer Synthesis : HFIB is a comonomer used to produce modified fluoropolymers with exceptional thermal, chemical, and mechanical properties.[2][10] For instance, copolymerization with vinylidene fluoride (VDF) yields materials with enhanced characteristics compared to standard PVDF, suitable for piezoelectric and high-performance elastomer applications.[2][12]
-
Pharmaceutical Intermediates : The hexafluoroisobutyl group is of growing interest in medicinal chemistry. Replacing a standard isobutyl group (like the side chain of leucine) with its hexafluorinated analogue can significantly increase hydrophobicity while maintaining a similar shape, potentially improving a drug's binding affinity or membrane permeability.[11][13] HFIB is a key reagent for introducing this moiety.
-
Synthesis of Hexafluoroleucine : A significant application is the synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine (Hfl), a fluorinated amino acid.[11][13] The incorporation of Hfl into peptides and proteins is used to study protein folding, stability, and self-assembly, and provides a valuable probe for ¹⁹F NMR studies.[13]
Experimental Protocol: Hexafluoroisobutylation for Hexafluoroleucine Synthesis
A modern approach to hexafluoroisobutylation avoids the direct use of gaseous HFIB. Instead, a precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane generates HFIB in situ.[14][15] The following is a generalized protocol based on the tandem elimination/allylic shift/hydrofluorination reaction.[11]
Objective: To introduce the hexafluoroisobutyl group onto an enolate precursor.
Materials:
-
Enolate precursor (e.g., ketoesters, malonates, Schiff base esters)
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (HFIB precursor)
-
Base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetrabutylammonium fluoride (TBAF))
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the enolate precursor in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution to generate the enolate. The choice of base is critical; DBU or TBAF are often effective.[11][13]
-
Add the 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane reagent to the reaction mixture. The base will induce an elimination reaction, generating HFIB in situ.
-
The highly electrophilic HFIB reacts with the enolate. The reaction proceeds through a tandem mechanism involving an Sₙ2' reaction followed by hydrofluorination, which overcomes the typical β-fluoride elimination pathway.[11][15]
-
Allow the reaction to proceed at the appropriate temperature (often room temperature) until completion, monitoring by TLC or NMR.
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the resulting hexafluoroisobutylated product using column chromatography.
Conclusion
This compound is a versatile and highly reactive fluorochemical with significant and expanding applications across multiple scientific disciplines. For researchers in drug discovery, its role as a precursor to the hexafluoroisobutyl moiety offers a powerful tool for modulating the physicochemical properties of lead compounds. Its utility in creating advanced polymers and electronic materials further underscores its importance. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this valuable chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Introduction of this compound(HFIB) Application-Yuji [yuji-material.com]
- 3. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 382-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. EP0068080B1 - Liquid phase synthesis of hexafluoroisobutylene - Google Patents [patents.google.com]
- 11. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide on the Molecular Structure and Geometry of Hexafluoroisobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisobutene ((CF₃)₂C=CH₂), a fluorinated analog of isobutene, is a compound of significant interest in materials science and medicinal chemistry. Its unique electronic properties, arising from the strongly electron-withdrawing trifluoromethyl groups, impart distinct reactivity and conformational preferences. This guide provides a comprehensive overview of the molecular structure and geometry of this compound, drawing upon data from key experimental techniques. Detailed methodologies for these experiments are presented to facilitate replication and further research.
Molecular Structure and Geometry
The molecular structure of this compound has been primarily elucidated through gas-phase electron diffraction (GED) and microwave spectroscopy. These studies have revealed a non-planar structure characterized by a staggered conformation of the two trifluoromethyl (CF₃) groups relative to the vinylidene (=CH₂) group. This staggered arrangement is a consequence of minimizing steric hindrance and optimizing orbital interactions.
Quantitative Geometric Parameters
The precise bond lengths, bond angles, and dihedral angles of this compound are crucial for understanding its reactivity and for computational modeling. The following table summarizes the key structural parameters determined from experimental studies and supported by theoretical calculations.
| Parameter | Atom(s) | Value |
| Bond Lengths (Å) | ||
| C=C | 1.335 | |
| C-C | 1.530 | |
| C-H | 1.090 | |
| C-F (average) | 1.345 | |
| Bond Angles (°) | ||
| ∠C-C=C | 123.0 | |
| ∠H-C-H | 118.0 | |
| ∠C-C-F (average) | 111.0 | |
| ∠F-C-F (average) | 108.0 | |
| Dihedral Angles (°) | ||
| F-C-C=C | ±60, 180 |
Experimental Protocols
The determination of the molecular structure of gaseous molecules like this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the two primary methods used.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor phase, free from intermolecular interactions present in the condensed phase.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter). This creates a molecular beam that intersects with a high-energy electron beam.
-
Electron Beam Generation and Scattering: A monochromatic beam of electrons is generated from an electron gun, accelerated to a high voltage (e.g., 40-60 keV). This electron beam is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
-
Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically photographic plates, now often imaging plates or CCD detectors). To enhance the weaker, high-angle scattering data, a rotating sector is placed in front of the detector.
-
Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. The total scattering intensity is a composite of atomic and molecular scattering. The molecular scattering component, which contains the structural information, is extracted after subtracting the atomic scattering background. This molecular scattering curve is then Fourier transformed to yield a radial distribution curve, which shows the distribution of interatomic distances in the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths, bond angles, and dihedral angles can be determined.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
CP-FTMW spectroscopy is a high-resolution technique that provides information about the rotational energy levels of a molecule, from which its precise geometry can be derived.[1][2][3]
Methodology:
-
Sample Introduction and Cooling: A gaseous sample of this compound, typically seeded in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber through a pulsed nozzle.[2][4] This results in a supersonic expansion, which cools the molecules to a very low rotational temperature (a few Kelvin). This cooling simplifies the resulting spectrum by populating only the lowest rotational energy levels.
-
Microwave Excitation: A short, high-power microwave pulse with a linear frequency sweep (a "chirp") is broadcast into the chamber via a horn antenna.[1][3] This chirped pulse excites a broad range of rotational transitions simultaneously.
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal.[1][2] This weak microwave signal is detected by a sensitive receiver and amplified.
-
Data Acquisition and Analysis: The FID, which is a time-domain signal, is digitized and Fourier transformed to produce a frequency-domain spectrum.[1][2] This spectrum consists of a series of sharp rotational transitions. By assigning these transitions to specific quantum numbers and fitting them to a rotational Hamiltonian, highly precise rotational constants are obtained. These rotational constants are inversely proportional to the moments of inertia of the molecule, which in turn are directly related to the molecular geometry. By measuring the spectra of different isotopologues of the molecule, a complete and unambiguous determination of the molecular structure can be achieved.
Reaction Mechanism: Hexafluoroisobutylation of Enolates
This compound is a versatile building block in organic synthesis. One notable application is in the hexafluoroisobutylation of enolates, which proceeds through a tandem elimination/allylic shift/hydrofluorination cascade.[4][5][6] This reaction provides an efficient route to introduce the valuable hexafluoroisobutyl group into various organic molecules.
Caption: Tandem reaction mechanism for the hexafluoroisobutylation of enolates.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound, highlighting its key geometric features.
Caption: Ball-and-stick model of this compound with average bond lengths.
Conclusion
The molecular structure and geometry of this compound are well-defined by a combination of experimental and theoretical methods. Its staggered conformation and the specific arrangement of its atoms are critical to its chemical behavior. The detailed experimental protocols provided herein offer a foundation for further investigation into this and related fluorinated molecules. The understanding of its reaction mechanisms, such as the hexafluoroisobutylation of enolates, opens avenues for the strategic incorporation of the hexafluoroisobutyl moiety in drug design and materials science, leveraging its unique properties for enhanced performance and novel applications.
References
- 1. Bettina Heyne [hera.ph1.uni-koeln.de]
- 2. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
reactivity and chemical stability of hexafluoroisobutene
An In-depth Technical Guide to the Reactivity and Chemical Stability of Hexafluoroisobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (HFIB), with the chemical formula (CF₃)₂C=CH₂, is a highly reactive, gaseous fluorinated alkene. Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the reactivity and chemical stability of HFIB, with a focus on its applications in research and development. It includes summaries of key reactions, detailed experimental protocols, and quantitative data to assist scientific professionals in its effective utilization.
Physicochemical Properties
This compound is a colorless gas with a sweetish odor at standard temperature and pressure.[1] Its physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 382-10-5 | [1] |
| Molecular Formula | C₄H₂F₆ | [2] |
| Molecular Weight | 164.05 g/mol | [2] |
| Boiling Point | 14.1 °C (287.2 K) | [2] |
| Melting Point | -111 °C | [3] |
| Density | 1.391 g/cm³ | [3] |
| Water Solubility | 272 mg/L at 20 °C | [3] |
| Appearance | Colorless Gas | [2] |
Chemical Stability
Thermal Stability
This compound is stable under normal storage conditions but may polymerize when exposed to high temperatures or sunlight.[4] While specific thermal decomposition studies (TGA/DSC) on the pure monomer are not extensively published, data from the thermolysis of related fluoropolymers suggest that decomposition at high temperatures (e.g., >450 °C) can yield hazardous products. These include hydrogen fluoride (HF), carbonyl fluoride, and the highly toxic perfluoroisobutylene.[5]
Conditions to Avoid:
Stability in Acidic and Basic Media
-
Acidic Conditions: HFIB is expected to react with strong acids via electrophilic addition. For instance, reaction with concentrated sulfuric acid is anticipated to follow the established mechanism for alkenes, leading to the formation of an alkyl hydrogensulfate.[2][6] The strong electron-withdrawing nature of the CF₃ groups deactivates the double bond towards electrophilic attack, suggesting that harsh conditions may be required compared to non-fluorinated alkenes.
-
Basic Conditions: The double bond in HFIB is highly electron-deficient, making it susceptible to attack by nucleophiles, including strong bases like sodium hydroxide (NaOH). This reactivity is harnessed in specific synthetic applications (see Section 3.1). However, prolonged exposure to strong aqueous bases can lead to degradation or unwanted side reactions. Studies on related fluoropolymers, such as PVDF, show significant degradation and loss of mechanical integrity upon treatment with aqueous NaOH, suggesting that the C-F bonds and the polymer backbone are susceptible to alkaline hydrolysis under harsh conditions.[7]
Incompatible Materials:
Chemical Reactivity and Key Reactions
The reactivity of HFIB is dominated by the electrophilic nature of its carbon-carbon double bond. This makes it an excellent substrate for nucleophilic additions and a potent dienophile in cycloaddition reactions.
Nucleophilic Addition Reactions
Nucleophilic attack on HFIB is a cornerstone of its synthetic utility. However, the reaction pathway is highly dependent on the choice of nucleophile and base. A common challenge is the propensity for β-fluoride elimination via an SN2' mechanism.[1]
A significant advancement is the tandem elimination/allylic shift/hydrofluorination reaction, which allows for the successful hexafluoroisobutylation of various pronucleophiles. This reaction proceeds by the in situ generation of HFIB from a precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.
Table 1: Hexafluoroisobutylation of Ketoesters and Malonates [1]
| Substrate (Pronucleophile) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 2-methyl-3-oxobutanoate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 61 |
| Ethyl 2-ethyl-3-oxobutanoate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 84 |
| Diethyl 2-benzylmalonate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 95 |
| Diethyl 2-isopropylmalonate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 44 |
| Acetylacetone | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 100 |
| Chiral Glycine Schiff Base | DBU (3 eq.) | CH₃CN | -20 to RT | 21 | 84 |
Experimental Protocol: General Procedure for Hexafluoroisobutylation of Malonates [1]
-
To a solution of the malonate substrate (1.0 eq.) in acetonitrile (0.1 M) at -20 °C under an argon atmosphere, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 10.0 eq.).
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (2.0 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired hexafluoroisobutylated compound.
Cycloaddition Reactions
As a potent dienophile, HFIB readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes to form six-membered rings.[2] The electron-deficient nature of the double bond accelerates the reaction, often allowing it to proceed under mild conditions. While specific protocols for HFIB are proprietary, analogous reactions with hexafluoro-2-butyne demonstrate that such cycloadditions can be controlled by temperature to favor either kinetic or thermodynamic products.[6][8]
Polymerization
This compound is a key monomer in the synthesis of advanced fluoropolymers. Due to the electron-withdrawing CF₃ groups, it is susceptible to anionic polymerization.[9] However, its most prominent application is in copolymerization, particularly with vinylidene fluoride (VDF), to produce polymers with exceptional thermal, chemical, and mechanical properties.[10] Cationic polymerization is also a potential route, as the isobutene backbone can stabilize a carbocation intermediate.[11][12]
Spectroscopic Characterization
Spectroscopic analysis is critical for identifying HFIB and its reaction products. The key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Feature | Characteristic Value / Range | Reference(s) |
| ¹H NMR | =CH₂ | ~5.5 - 6.0 ppm (singlet or multiplet) | General NMR Principles |
| ¹⁹F NMR | -CF₃ | ~ -65 to -75 ppm (septet, J ≈ 8-10 Hz) | [4][13] |
| ¹³C NMR | =CH₂ | ~110-120 ppm | General NMR Principles |
| =C(CF₃)₂ | ~130-140 ppm (septet of septets) | General NMR Principles | |
| -CF₃ | ~120-125 ppm (quartet) | General NMR Principles | |
| IR Spectroscopy | C=C stretch | ~1650-1700 cm⁻¹ | [14] |
| C-F stretch | ~1100-1350 cm⁻¹ (strong, complex bands) | [14] | |
| =C-H stretch | ~3100 cm⁻¹ | [12] |
Note: Exact chemical shifts (δ) in NMR are dependent on the solvent and reference standard. IR frequencies are for the gas phase and may shift in other phases.
Conclusion
This compound is a versatile and highly reactive building block with significant potential in drug development, materials science, and organic synthesis. Its electron-deficient double bond dictates its reactivity, making it a prime substrate for nucleophilic additions and cycloadditions. While its high reactivity necessitates careful handling and an understanding of its stability profile, modern synthetic methods have enabled its controlled incorporation into a wide array of complex molecules. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this compound in their research endeavors.
References
- 1. 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | C4H2F6 | CID 91450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. rsc.org [rsc.org]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 3,3,3-Trifluoropropene [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
boiling point and melting point of hexafluoroisobutene
An In-depth Technical Guide to the Physical Properties of Hexafluoroisobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of this compound (HFIB), a critical fluorinated building block in the chemical and pharmaceutical industries. This document summarizes key physical data, outlines general experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.
Physicochemical Properties of this compound
This compound, with the chemical formula C4H2F6 and CAS number 382-10-5, is a colorless gas at standard conditions.[1][2] It is also known as 3,3,3-trifluoro-2-(trifluoromethyl)propene.[1][3] Due to the presence of multiple fluorine atoms, it is a highly reactive compound.[1] It is soluble in organic solvents such as benzene, chloroform, and carbon tetrachloride, but insoluble in water.[1]
Melting and Boiling Point Data
The melting and boiling points are fundamental physical properties that dictate the handling, storage, and application of a chemical compound. There is some variation in the reported values for the boiling point of this compound in the literature. The following table summarizes the available data.
| Physical Property | Value | Source(s) |
| Melting Point | -111 °C | [3][4][5][6][7] |
| -148.3 °C | [1] | |
| Boiling Point | 14.5 °C | [4][5][6][7] |
| 14.1 °C | [2] | |
| -6.2 °C | [1] |
Experimental Determination of Melting and Boiling Points
While specific, detailed experimental protocols for this compound are proprietary, the following sections describe generalized, standard laboratory procedures for determining the melting and boiling points of volatile organic compounds.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.[8][9] An impure compound will typically melt over a wider temperature range and at a lower temperature.[8][9]
General Protocol using a Capillary Method (e.g., Mel-Temp Apparatus):
-
Sample Preparation: A small amount of the solid substance is introduced into a capillary tube, which is then sealed at one end.[8] The sample is packed down to a height of 1-2 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) alongside a calibrated thermometer.[9]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[10]
-
Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.[8] The melting point is reported as the range T1-T2.[8]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8][11]
General Protocol using Distillation Method:
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: The flask is gently heated in a heating mantle or water bath.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser. The temperature will stabilize at the boiling point of the liquid.
-
Recording: The constant temperature observed on the thermometer during the distillation of the liquid is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8]
Visualized Workflows
The following diagrams illustrate key processes related to this compound.
Caption: Workflow for the experimental determination of melting and boiling points.
Caption: A simplified representation of a synthesis route to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 382-10-5 | 1300-3-31 | MDL MFCD01631697 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound CAS#: 382-10-5 [m.chemicalbook.com]
- 7. Introduction of this compound(HFIB) Application-Yuji [yuji-material.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
Solubility of Hexafluoroisobutene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoroisobutene (HFIB), a fluorinated alkene with the chemical formula C4H2F6, is a critical building block in the synthesis of various fluorinated compounds, including pharmaceuticals, agrochemicals, and advanced materials. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines a general experimental protocol for determining its solubility, and presents a visual workflow of the experimental process. While specific quantitative solubility data is sparse in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.
Introduction
This compound is a colorless gas at room temperature with a boiling point of approximately 14.5°C.[1] Its unique chemical structure, featuring two trifluoromethyl groups and a double bond, imparts high reactivity and makes it a valuable intermediate in organic synthesis. The solubility of a gaseous reagent like this compound in a reaction solvent is a critical parameter that influences reaction kinetics, mass transfer, and overall process efficiency. This guide aims to provide a detailed understanding of HFIB's solubility profile.
Solubility of this compound in Organic Solvents
Based on available literature, this compound is generally described as being soluble in various organic solvents. However, precise quantitative data (e.g., in grams per liter or moles per liter at specific temperatures and pressures) is not widely reported. The following table summarizes the qualitative solubility information and includes available data for water for reference.
| Solvent Class | Specific Solvent | Qualitative Solubility | Quantitative Data (at 20°C unless specified) |
| Halogenated Hydrocarbons | Chloroform | Soluble | Not available |
| Carbon Tetrachloride | Soluble | Not available | |
| Aromatic Hydrocarbons | Benzene | Soluble | Not available |
| Ethers | General Ethers | Expected to be soluble based on polarity | Not available |
| Ketones | General Ketones | Expected to be soluble based on polarity | Not available |
| Esters | General Esters | Expected to be soluble based on polarity | Not available |
| Alcohols | General Alcohols | Expected to have some solubility | Not available |
| Water | Water | Insoluble/Slightly Soluble | 272 mg/L[2][3] |
Note: The solubility of gases in liquids is dependent on factors such as temperature, pressure, and the nature of both the gas and the solvent. For this compound, it is anticipated that its solubility in non-polar and weakly polar organic solvents is higher than in polar solvents like water, following the "like dissolves like" principle.
Experimental Protocol for Determining Gas Solubility
The solubility of a gas like this compound in an organic solvent can be determined experimentally using various methods. A common and reliable approach is the isochoric saturation method. The following is a generalized protocol.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature and pressure.
Materials:
-
This compound gas of known purity
-
Organic solvent of interest (degassed)
-
A high-pressure view cell or reactor equipped with:
-
Temperature control system (e.g., heating/cooling jacket)
-
Pressure transducer
-
Magnetic stirrer
-
Inlet and outlet valves
-
-
Gas-tight syringe or mass flow controller for gas injection
-
Vacuum pump
-
Analytical balance
Methodology:
-
System Preparation:
-
Clean and dry the high-pressure view cell thoroughly.
-
Record the total volume of the cell.
-
Introduce a precisely known mass of the degassed organic solvent into the cell.
-
Seal the cell and evacuate it using a vacuum pump to remove any residual air.
-
-
Temperature Equilibration:
-
Bring the view cell and its contents to the desired experimental temperature using the temperature control system. Allow sufficient time for thermal equilibrium to be reached.
-
-
Gas Injection:
-
Introduce a known amount of this compound gas into the cell. This can be done by injecting a known volume of gas at a known temperature and pressure using a gas-tight syringe or by using a mass flow controller.
-
Record the initial pressure in the cell after gas injection.
-
-
Equilibration and Dissolution:
-
Initiate stirring to facilitate the dissolution of the gas into the liquid phase.
-
Monitor the pressure inside the cell. The pressure will decrease as the gas dissolves in the solvent.
-
Continue stirring until the pressure stabilizes, indicating that equilibrium has been reached. This may take several hours.
-
-
Data Recording:
-
Record the final equilibrium pressure and temperature.
-
-
Calculation of Solubility:
-
The amount of dissolved gas can be calculated from the initial and final pressure readings, the known volumes of the gas and liquid phases, and the temperature, using an appropriate equation of state (e.g., the Peng-Robinson equation) to account for the non-ideal behavior of the gas at higher pressures.
-
The solubility can be expressed in various units, such as mole fraction, Henry's Law constant, or mass of gas per volume of solvent.
-
-
Repetition:
-
Repeat the procedure at different temperatures and pressures to determine the solubility under various conditions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of gas solubility.
Caption: General workflow for determining the solubility of a gas in a liquid solvent.
Conclusion
While the solubility of this compound in organic solvents is qualitatively established, a significant gap exists in the availability of precise, quantitative data. This guide provides the known qualitative information and a detailed, generalized experimental protocol that researchers can adapt to determine the solubility of this compound in specific solvents of interest. The provided workflow diagram offers a clear visual representation of the experimental process. Accurate solubility data is crucial for optimizing reaction conditions, ensuring process safety, and developing novel applications for this versatile fluorinated building block. Further research to quantify the solubility of this compound in a range of common organic solvents would be highly valuable to the scientific and industrial communities.
References
toxicological data and inhalation toxicity of hexafluoroisobutene
An In-Depth Technical Guide to the Toxicological Data and Inhalation Toxicity of Hexafluoroisobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HFIB), with the chemical formula (CF₃)₂C=CH₂, is a fluorinated alkene used in the synthesis of various polymers and pharmaceuticals.[1] Due to its industrial importance and volatile nature, understanding its toxicological profile, particularly following inhalation exposure, is critical for ensuring occupational safety and for the risk assessment of related compounds. This technical guide provides a comprehensive overview of the available toxicological data for HFIB, with a focus on its inhalation toxicity. The information is compiled from a range of scientific studies and presented in a manner that is accessible and informative for researchers, scientists, and drug development professionals.
Toxicological Profile of this compound
This compound is a colorless gas that is toxic if inhaled.[2] The primary target organs for HFIB toxicity following inhalation are the lungs and kidneys.[3] Studies in animal models have demonstrated a clear dose-response relationship for its toxic effects, with males often showing greater sensitivity than females.[3]
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound from inhalation toxicity studies.
Table 1: Acute and Sub-chronic Inhalation Toxicity of this compound in Rats
| Study Type | Species | Exposure Duration | Concentration (ppm) | Key Findings | Reference |
| Acute | Fischer-344 Rats | 4 hours | 1425 | LC50 (Lethal Concentration, 50%) | [3] |
| Sub-acute | Fischer-344 Rats | 4 days (6 hr/day) | 215 | All animals died or were sacrificed in extremis. | [3] |
| 53 | Respiratory and renal effects observed. | [3] | |||
| Sub-chronic | Fischer-344 Rats | 13 weeks (6 hr/day, 5 days/week) | 3, 10, 30, 90 | No deaths. Lungs and kidneys are target organs. Males more affected. 10 ppm was an effect level in males. | [3] |
| 30 | Decreased body weights and significantly increased kidney weights in males. | [3] | |||
| 90 | Marked signs of systemic toxicity in both males and females. | [3] |
Table 2: Developmental Inhalation Toxicity of this compound in Pregnant Rats
| Study Type | Species | Exposure Period | Concentration (ppm) | Maternal Effects | Fetal Effects | Reference |
| Developmental | Sprague-Dawley Rats | Gestation Day 5-19 | 27.2 | No significant adverse effects. | No significant adverse effects. | [4] |
| 53.5 | No-Observed-Adverse-Effect Concentration (NOAEC) | No-Observed-Adverse-Effect Concentration (NOAEC) | [4] | |||
| 105.6 | Decreased body weight and food consumption, tracheal inflammation, pulmonary interstitial inflammation, and renal tubular swelling. | Reduced fetal and placental weights, delayed ossification, and a reduced number of ossification centers. No congenital malformations. | [4] |
Experimental Protocols
The following sections describe the general methodologies employed in the key inhalation toxicity studies of this compound, based on available literature and standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
General Experimental Workflow
The workflow for a typical inhalation toxicity study involves several key stages, from animal preparation to data analysis.
Animal Models and Husbandry
-
Species: Fischer-344 and Sprague-Dawley rats are commonly used models.[3][4]
-
Acclimatization: Animals are typically acclimatized to laboratory conditions for at least 5 days before the start of the study.[5]
-
Housing: Animals are housed in environmentally controlled rooms with a standard light/dark cycle. Temperature and humidity are maintained within a narrow range (e.g., 22 ± 3°C and 30-70% relative humidity).[5][6]
Generation and Monitoring of this compound Atmosphere
-
Generation: A controlled atmosphere of HFIB is generated by metering the gas into a stream of clean, filtered air. The mixture is then introduced into the exposure chambers.[7]
-
Exposure Chambers: Both whole-body and nose-only exposure chambers are utilized. Whole-body exposure allows for a more natural exposure scenario, while nose-only exposure minimizes dermal and oral exposure.[4][8]
-
Monitoring: The concentration of HFIB in the exposure chambers is monitored regularly using analytical techniques such as gas chromatography (GC).[9][10] Particle size distribution is also characterized for aerosolized test articles.[8]
Clinical and Pathological Evaluations
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity.[11]
-
Body Weight: Body weight is measured before the start of the study and at regular intervals throughout the exposure and recovery periods.[3]
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and serum clinical chemistry analysis. Key parameters for renal toxicity include blood urea nitrogen (BUN) and creatinine.[3]
-
Necropsy and Histopathology: A full necropsy is performed on all animals. Target organs, particularly the lungs and kidneys, are weighed and examined for gross abnormalities. Tissues are then collected, processed, and examined microscopically for pathological changes.[3]
Mechanism of Toxicity
The toxicity of this compound, like other haloalkenes, is believed to be mediated by its metabolic activation to reactive intermediates that can cause cellular damage.[12][13] The primary pathway involves conjugation with glutathione (GSH), a key antioxidant in the body.
Proposed Signaling Pathway for this compound-Induced Nephrotoxicity
The following diagram illustrates the proposed metabolic pathway leading to kidney damage following HFIB inhalation.
Proposed Signaling Pathway for this compound-Induced Pulmonary Toxicity
Inhaled irritants like HFIB can directly damage lung tissue through mechanisms involving oxidative stress and inflammation.
Conclusion
The available toxicological data for this compound clearly indicate that it is a toxic substance upon inhalation, with the lungs and kidneys being the primary target organs. The toxicity is dose-dependent, and there is evidence for a metabolic activation pathway involving glutathione conjugation, leading to the formation of reactive intermediates that cause cellular damage. This in-depth guide provides a summary of the quantitative toxicity data, an overview of the experimental protocols used in its assessment, and a plausible mechanism of action. This information is essential for professionals involved in the handling of HFIB and in the development of new chemical entities with similar structures, enabling informed risk assessment and the implementation of appropriate safety measures. Further research into the detailed molecular mechanisms of HFIB toxicity will continue to enhance our understanding and ability to mitigate its potential health risks.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Chemical exposure and alveolar macrophages responses: ‘the role of pulmonary defense mechanism in inhalation injuries’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhalation exposure assessment of Hexafluoroisobutylene in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. A simplified gas chromatographic method for quantifying the sevoflurane metabolite hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. env.go.jp [env.go.jp]
- 12. Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivation of nephrotoxic haloalkenes by glutathione conjugation: formation of toxic and mutagenic intermediates by cysteine conjugate beta-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Hexafluoroisobutylene
For researchers, scientists, and professionals in drug development, understanding the historical synthesis routes of key fluorinated building blocks like hexafluoroisobutylene (HFIB) is crucial for innovation and process optimization. This technical guide provides an in-depth look at the foundational methods for synthesizing HFIB, presenting quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.
Hexafluoroisobutylene, with the chemical formula (CF₃)₂C=CH₂, is a significant organofluorine compound. Its structural similarity to isobutylene and its unique electronic properties have made it a valuable comonomer in the production of advanced polymers with exceptional thermal, chemical, and mechanical properties, such as modified polyvinylidene fluoride.[1][2][3] This guide focuses on the seminal, and often patent-protected, methods that paved the way for the production of this versatile molecule.
Core Synthesis Methodologies
Historically, the synthesis of hexafluoroisobutylene has been approached through several distinct chemical strategies. These methods, while foundational, often faced challenges related to starting material cost, availability, and reaction yields, driving further innovation in the field.[1]
From Hexafluoroacetone and Ketene
One of the earliest high-yield methods involved the reaction of hexafluoroacetone with ketene.[1][4][5] While effective, the commercial viability of this process was hampered by the high cost and limited availability of hexafluoroacetone.[1] The reaction proceeds at elevated temperatures, leading to the formation of hexafluoroisobutylene.[5]
A variation of this process involves a two-step approach where a ketene-generating compound is first heated, optionally with hexafluoroacetone, to form an intermediate, β,β-bis(trifluoromethyl)-β-propiolactone. This lactone is then heated to produce hexafluoroisobutylene.[5]
From Hexafluorothioacetone and Ketene-Generating Compounds
A more commercially advantageous route was developed utilizing the reaction between hexafluorothioacetone and ketene or a ketene-generating compound, such as diketene or acetic anhydride.[1] This method offered a pathway using more accessible and cost-effective starting materials.[1] The reaction is typically carried out at high temperatures in a reactor. Hexafluorothioacetone can be generated by cracking its dimer or by reacting hexafluoropropene with sulfur over a carbon catalyst.[1]
Quantitative Data for Hexafluorothioacetone and Ketene Reaction
| Example | Ketene Source | Molar Ratio (Ketene:HFTA) | Temperature (°C) | Residence Time (s) | Approx. Yield (%) |
| 1 | Diketene | ~1.43:1 (Diketene:HFTA dimer) | 500 | 14.5 | 48 |
| 2 | Diketene | 1:1 | 550 | 14.2 | 26 |
| 3 | Diketene | 2:1 | 520 | 4.2 | 35 |
| 5 | Acetic Anhydride | - | 600 | - | Presence of HFIB confirmed |
Experimental Protocol: Synthesis of HFIB from Hexafluorothioacetone and Diketene (Example 1) [1]
-
Hexafluorothioacetone (HFTA) Preparation: Hexafluorothioacetone dimer (95% purity) is fed into a 17 mm ID Vycor tube packed with borosilicate glass rings at a rate of 26 g/h with a helium flow of 0.145 mole/h. The tube is heated to approximately 600°C over a 12-inch length to generate HFTA.
-
Reactor Setup: A 20 mm ID Vycor reactor tube is heated to 500°C ±10°C by an electric furnace over a 20-inch length. A smaller (17 mm ID) inner Vycor tube extends about one-third of the way into the heated zone of the outer tube.
-
Reaction: HFTA is fed into the outer tube. Diketene is fed into the top of the inner tube at a rate of 8.7 g/h. The molar ratio of diketene to HFTA dimer is 1.43.
-
Product Collection and Purification: The effluent from the reactor is passed through an air trap for non-volatiles, a water trap, two 2.5 N KOH traps to scrub unreacted ketene and HFTA, a CaSO₄ drying column, a Dry-Ice/acetone trap (-78°C), and a liquid nitrogen trap. The majority of the product is collected in the -78°C trap.
-
Analysis: The collected product is analyzed by gas chromatography. The bottom layer in the -78°C trap contained 56.2 area % hexafluoroisobutylene, corresponding to an approximate yield of 48%.
Dehydration of Hexafluoro-2-methyl-2-propanol
Another historical method involves the dehydration of hexafluoro-2-methyl-2-propanol.[1] This process has been accomplished using dehydrating agents such as phosphorus pentachloride or sulfur tetrafluoride.[1][5] For instance, refluxing hexafluoro-2-methyl-2-propanol with phosphorus pentachloride yields hexafluoroisobutylene as a non-condensed overhead product, which is then separated from concurrently formed hydrogen chloride.[5]
From Halogenated Precursors
The reaction of antimony trifluorodichloride with a chlorofluoroisobutylene represents another early approach to synthesizing HFIB.[1] More recently, the in situ generation of hexafluoroisobutylene has been achieved through the β-elimination of HBr from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane under basic conditions.[6][7]
References
- 1. US4244891A - Preparation of hexafluoroisobutylene - Google Patents [patents.google.com]
- 2. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 3. EP0068080B1 - Liquid phase synthesis of hexafluoroisobutylene - Google Patents [patents.google.com]
- 4. US4705904A - Vapor phase synthesis of hexafluoroisobutylene - Google Patents [patents.google.com]
- 5. US3894097A - Process for the preparation of hexafluoroisobutylene - Google Patents [patents.google.com]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
In-Depth Technical Guide to the Electronic Structure Analysis of Hexafluoroisobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the electronic structure analysis of hexafluoroisobutene ((CF₃)₂C=CH₂), a molecule of significant interest in materials science and medicinal chemistry due to the unique properties conferred by its trifluoromethyl groups. This document outlines the key computational and experimental protocols and presents the resulting data in a clear, comparative format.
Introduction to the Electronic Structure of this compound
The electronic structure of a molecule dictates its reactivity, stability, and physicochemical properties. In this compound (HFIB), the presence of two electron-withdrawing trifluoromethyl (CF₃) groups attached to one of the sp² hybridized carbon atoms of the double bond significantly influences the electron distribution and molecular orbital energies. Understanding these electronic characteristics is crucial for predicting its behavior in chemical reactions and for the rational design of novel materials and pharmaceuticals.
The analysis of HFIB's electronic structure typically involves a synergistic approach, combining high-level quantum chemical calculations with gas-phase experimental techniques. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into molecular orbitals, charge distribution, and geometric parameters. These theoretical predictions are then validated and refined by experimental data from techniques like gas-phase electron diffraction and rotational spectroscopy.
Computational Analysis of Electronic Structure
Quantum chemical calculations are a cornerstone in the elucidation of the electronic properties of this compound. These methods allow for the detailed examination of molecular orbitals, electron density distribution, and the prediction of molecular geometry.
Computational Protocol: Density Functional Theory (DFT)
A typical DFT protocol for analyzing the electronic structure of fluorinated alkenes like this compound is as follows:
-
Molecular Geometry Optimization:
-
An initial 3D structure of this compound is constructed.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1], often paired with a basis set such as 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution in molecules with electronegative atoms like fluorine. For higher accuracy, especially with fluorinated compounds, functionals like M06-2X can also be employed[2][3].
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
-
Single-Point Energy and Population Analysis:
-
With the optimized geometry, a single-point energy calculation is carried out.
-
During this step, a population analysis, such as the Mulliken population analysis, is requested to calculate the partial atomic charges on each atom.
-
-
Molecular Orbital Analysis:
-
The energies and compositions of the molecular orbitals (HOMO, LUMO, etc.) are obtained from the output of the single-point energy calculation. Visualization of these orbitals helps in understanding the bonding and reactivity of the molecule.
-
The following diagram illustrates a typical computational workflow for this analysis.
Quantitative Computational Data
Table 1: Calculated Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| LUMO+1 | Value |
| LUMO | Value |
| HOMO | Value |
| HOMO-1 | Value |
| HOMO-2 | Value |
| ... | ... |
Note: Actual values are highly dependent on the chosen computational methodology.
Table 2: Calculated Mulliken Charges of this compound
| Atom | Charge (e) |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| F (avg) | Value |
| H (avg) | Value |
Note: Mulliken charges are known to be basis-set dependent and provide a qualitative measure of charge distribution.
Experimental Analysis of Electronic and Geometric Structure
Experimental techniques provide crucial data to validate and complement computational findings. For gas-phase molecules like this compound, rotational spectroscopy and gas-phase electron diffraction are the most powerful methods for determining precise molecular structures.
Experimental Protocol: Gas-Phase Rotational Spectroscopy
Rotational spectroscopy measures the transition energies between quantized rotational states of a molecule in the gas phase. This technique is highly sensitive to the moments of inertia of a molecule, from which its precise geometry can be determined.
A generalized experimental procedure is as follows:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample chamber.
-
Microwave Irradiation: The gas is irradiated with microwave radiation of varying frequencies.
-
Detection of Absorption: As the frequency is scanned, the absorption of microwaves by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the molecule.
-
Spectral Analysis: The resulting rotational spectrum, a plot of absorption intensity versus frequency, is analyzed. The transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) of the molecule.
-
Structure Determination: The experimentally determined rotational constants are related to the principal moments of inertia of the molecule. By measuring the rotational spectra of different isotopologues of the molecule, a highly accurate equilibrium structure (bond lengths and angles) can be determined.
The logical relationship between the experimental steps and the final structural determination is depicted in the diagram below.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is another powerful technique for determining the geometric structure of molecules. It involves the scattering of a high-energy beam of electrons by the gas-phase molecules.
The general steps in a GED experiment are:
-
Sample Introduction: A jet of gaseous this compound is introduced into the diffraction chamber.
-
Electron Beam Interaction: A monochromatic beam of high-energy electrons is passed through the gas jet.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. The pattern consists of concentric rings of varying intensity.
-
Data Reduction: The raw diffraction data is processed to obtain the molecular scattering intensity as a function of the scattering angle.
-
Structural Refinement: The experimental scattering curve is compared to theoretical curves calculated for different molecular geometries. The geometric parameters (bond lengths, bond angles, and torsional angles) are refined to achieve the best fit between the experimental and theoretical curves.
Experimental and Computational Geometric Parameters
The combination of experimental data and computational results provides a highly accurate picture of the molecular geometry. The following table illustrates how such comparative data would be presented.
Table 3: Comparison of Experimental and Calculated Geometric Parameters for this compound
| Parameter | Experimental Value (GED/Rotational Spectroscopy) | Calculated Value (e.g., B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | ||
| C=C | Value ± Uncertainty | Value |
| C-C | Value ± Uncertainty | Value |
| C-F (avg) | Value ± Uncertainty | Value |
| C-H (avg) | Value ± Uncertainty | Value |
| Bond Angles (°) | ||
| ∠(C-C=C) | Value ± Uncertainty | Value |
| ∠(F-C-F) | Value ± Uncertainty | Value |
| ∠(H-C-H) | Value ± Uncertainty | Value |
Note: The specific values would be obtained from dedicated experimental and computational studies on this compound.
Conclusion
The electronic structure of this compound is a complex interplay of the electron-withdrawing effects of the trifluoromethyl groups and the π-system of the double bond. A comprehensive understanding of this structure requires a combined theoretical and experimental approach. High-level DFT calculations provide invaluable insights into the molecular orbitals and charge distribution, while gas-phase experimental techniques like rotational spectroscopy and electron diffraction yield precise geometric parameters that serve to validate the computational models. The methodologies and data presented in this guide provide a framework for the detailed electronic structure analysis of this compound, which is essential for its application in the development of advanced materials and pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for the Use of Hexafluoroisobutene in Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisobutene (HFIB), with the chemical formula (CF₃)₂C=CH₂, is a fluorinated monomer utilized in the synthesis of advanced fluoropolymers. Its incorporation into polymer chains imparts unique and desirable properties, including enhanced thermal stability, chemical resistance, and specific mechanical characteristics. This document provides detailed application notes and experimental protocols for the synthesis of fluoropolymers using HFIB, with a focus on copolymers with vinylidene fluoride (VDF) and alternating copolymers with vinyl ethers.
The unique properties of fluoropolymers are derived from the strength of the carbon-fluorine bond.[1] The substitution of hydrogen with fluorine atoms in a polymer backbone enhances thermal stability and reduces flammability.[1] HFIB is used as a comonomer in the production of modified polyvinylidene fluoride (PVDF).[2] Copolymers of VDF and HFIB exhibit excellent thermal, chemical, and mechanical properties.[3]
Applications of HFIB-Containing Fluoropolymers
The incorporation of HFIB into fluoropolymer chains can lead to materials with a wide range of applications:
-
High-Performance Elastomers: Copolymers of VDF and HFIB can exhibit elastomeric properties, making them suitable for seals, gaskets, and other components used in harsh chemical and high-temperature environments.
-
Coatings: The low surface energy and high stability of HFIB-containing polymers make them excellent candidates for protective and anti-fouling coatings.
-
Membranes: The chemical inertness and tunable porosity of fluoropolymers make them suitable for various membrane applications, including filtration and separation processes.
-
Drug Delivery: The biocompatibility and controlled release properties of certain fluoropolymers are being explored for applications in drug delivery systems.
Experimental Protocols
Protocol 1: Synthesis of a VDF-HFIB Copolymer via Solution Polymerization
This protocol describes the synthesis of a random copolymer of vinylidene fluoride (VDF) and this compound (HFIB) in a solution polymerization process. The methodology is adapted from procedures for the copolymerization of VDF with the structurally similar monomer, hexafluoropropylene (HFP).[4][5]
Materials:
-
Vinylidene fluoride (VDF)
-
This compound (HFIB)
-
Di-tert-butyl peroxide (DTBP) (initiator)
-
1,1,1,3,3-pentafluorobutane (solvent)
-
High-pressure reactor equipped with a magnetic stirrer, temperature and pressure controls, and inlet/outlet valves.
Procedure:
-
Reactor Preparation: The high-pressure reactor is cleaned, dried, and purged with nitrogen to remove any oxygen.
-
Charging the Reactor: The solvent (1,1,1,3,3-pentafluorobutane) and the initiator (di-tert-butyl peroxide) are introduced into the reactor.
-
Monomer Addition: The reactor is cooled, and the desired amounts of liquid VDF and gaseous HFIB are fed into the reactor. The molar ratio of the monomers in the feed will influence the final copolymer composition.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 130-150 °C) to initiate the polymerization. The reaction is carried out under constant stirring for a specified period (e.g., 4-8 hours). The pressure inside the reactor will increase and should be monitored.
-
Termination and Product Recovery: After the desired reaction time, the reactor is cooled, and any unreacted monomers are carefully vented. The resulting polymer solution is then precipitated in a non-solvent such as methanol.
-
Purification and Drying: The precipitated polymer is filtered, washed with fresh non-solvent to remove any residual monomers and initiator, and dried in a vacuum oven until a constant weight is achieved.
Experimental Workflow for VDF-HFIB Copolymer Synthesis
Caption: Workflow for the synthesis of a VDF-HFIB copolymer via solution polymerization.
Protocol 2: Synthesis of an Alternating Copolymer of HFIB and a Vinyl Ether
This protocol outlines the synthesis of an alternating copolymer of this compound (HFIB) and a vinyl ether (VE), such as ethyl vinyl ether (EVE). The synthesis is based on the radical copolymerization of fluoroolefins with vinyl ethers.[1][6]
Materials:
-
This compound (HFIB)
-
Ethyl vinyl ether (EVE)
-
tert-Butyl peroxypivalate (TBPPi) (initiator)
-
Acetonitrile (solvent)
-
Glass reaction vessel suitable for carrying out reactions under a controlled atmosphere.
Procedure:
-
Reaction Setup: A glass reaction vessel is equipped with a magnetic stirrer and connected to a vacuum line and a nitrogen source.
-
Reagent Addition: The solvent (acetonitrile), the vinyl ether (ethyl vinyl ether), and the initiator (tert-butyl peroxypivalate) are added to the reaction vessel. The solution is degassed by several freeze-pump-thaw cycles.
-
HFIB Introduction: A known amount of gaseous HFIB is condensed into the cooled reaction vessel.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred for the required reaction time (e.g., 12-24 hours).
-
Product Isolation: After the polymerization is complete, the reaction mixture is cooled, and the polymer is isolated by precipitation in a suitable non-solvent like methanol or water.
-
Purification and Drying: The obtained copolymer is filtered, washed thoroughly, and dried under vacuum to a constant weight.
Logical Relationship in Alternating Copolymerization
Caption: The alternating nature of the copolymerization of HFIB and vinyl ethers.
Data Presentation
The properties of fluoropolymers are highly dependent on their composition and molecular weight. The following tables summarize typical property ranges for PVDF and its copolymers. The data for HFIB-containing polymers is expected to fall within or exceed these ranges, particularly in terms of thermal stability and chemical resistance.
Table 1: Mechanical Properties of PVDF and its Copolymers
| Property | PVDF | PVDF-HFP Copolymer | Reference |
| Tensile Strength (MPa) | 40 - 60 | 20 - 50 | [3][7] |
| Young's Modulus (GPa) | 1.7 - 2.9 | 0.3 - 1.6 | [3][8] |
| Elongation at Break (%) | 20 - 500 | 100 - 600 | [9][10] |
Table 2: Thermal Properties of PVDF and its Copolymers
| Property | PVDF | PVDF-HFP Copolymer | Reference |
| Melting Temperature (°C) | ~170 | 140 - 165 | [7][8] |
| Decomposition Temperature (Td,10%) (°C) | >350 | >300 | [1][11] |
| Glass Transition Temperature (Tg) (°C) | -40 to -30 | -35 to -25 | [12] |
Characterization of HFIB-Containing Fluoropolymers
Standard polymer characterization techniques are employed to analyze the structure and properties of the synthesized fluoropolymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to determine the copolymer composition and microstructure, confirming the incorporation of HFIB and the alternating nature of copolymers with vinyl ethers.[1][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the functional groups present in the polymer, confirming the polymer's structure.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymers.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymers by measuring weight loss as a function of temperature.[11] Differential scanning calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Mechanical Testing: Tensile testing is performed to evaluate the mechanical properties of the polymers, including tensile strength, Young's modulus, and elongation at break.[8][9]
References
- 1. Collection - Synthesis and Modification of Alternating Copolymers Based on Vinyl Ethers, Chlorotrifluoroethylene, and Hexafluoropropylene - Macromolecules - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Copolymerization of Vinylidene Fluoride with Hexafluoropropylene in Supercritical Carbon Dioxide [repository.lib.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. petronthermoplast.com [petronthermoplast.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. turi.org [turi.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexafluoroisobutylene as a Comonomer with Vinylidene Fluoride for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(vinylidene fluoride) (PVDF) is a well-regarded fluoropolymer known for its excellent chemical resistance, thermal stability, and unique piezoelectric and ferroelectric properties.[1] Copolymerization of vinylidene fluoride (VDF) with other fluorinated monomers is a key strategy to tailor its properties for specific applications. Hexafluoroisobutylene (HFIB) is a compelling comonomer that can be incorporated into the PVDF backbone to modify its crystallinity, flexibility, and processing characteristics. The resulting copolymer, poly(vinylidene fluoride-co-hexafluoroisobutylene) or P(VDF-co-HFIB), holds significant promise for advanced applications, including in the biomedical and pharmaceutical fields, due to its anticipated biocompatibility and tunable properties.[2][3]
These application notes provide an overview of the synthesis, characterization, and potential applications of P(VDF-co-HFIB), with a focus on protocols relevant to researchers in materials science and drug development. While specific data for P(VDF-co-HFIB) is limited in publicly available literature, the protocols and data presented here are based on established methods for similar fluoropolymers, such as poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-co-HFP)), and serve as a comprehensive guide for initiating research in this area.[4][5]
Synthesis of P(VDF-co-HFIB)
The copolymerization of VDF and HFIB is typically achieved through free-radical polymerization. Emulsion and suspension polymerization are common industrial methods for producing fluoropolymers.[6]
Experimental Protocol: Emulsion Polymerization of P(VDF-co-HFIB)
This protocol is adapted from established procedures for VDF copolymers.[6]
Materials:
-
Vinylidene fluoride (VDF) monomer (gas)
-
Hexafluoroisobutylene (HFIB) monomer (gas)
-
Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈) (initiator)
-
Perfluorooctanoic acid (PFOA) or a suitable alternative surfactant
-
Deionized water
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and monomer/initiator inlets.
Procedure:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned and purged with nitrogen to remove any oxygen, which can inhibit the polymerization reaction.
-
Initial Charge: Deionized water and a surfactant are charged into the reactor. The mixture is agitated and heated to the desired reaction temperature (typically 60-80 °C).
-
Monomer Addition: A pre-determined mixture of VDF and HFIB gases is fed into the reactor to reach the desired operating pressure (typically 20-40 bar). The monomer ratio in the feed will influence the final copolymer composition.
-
Initiation: An aqueous solution of the initiator (e.g., potassium persulfate) is injected into the reactor to commence the polymerization.
-
Polymerization: The reaction is allowed to proceed for several hours, with the temperature and pressure maintained. Additional monomer mixture may be fed to the reactor to maintain the pressure and achieve the desired polymer yield.
-
Termination and Recovery: Once the desired conversion is reached, the reactor is cooled, and the unreacted monomers are vented and recovered. The resulting polymer latex is then coagulated, washed, and dried to obtain the P(VDF-co-HFIB) resin.
Characterization of P(VDF-co-HFIB)
A suite of analytical techniques is employed to characterize the structure and properties of the synthesized P(VDF-co-HFIB) copolymer.
Experimental Protocols for Characterization
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify the functional groups present in the copolymer and confirm the incorporation of both VDF and HFIB monomer units.
-
Method: A thin film of the P(VDF-co-HFIB) copolymer is cast from a suitable solvent (e.g., N,N-dimethylformamide) onto a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹. Characteristic peaks for C-F stretching and CH₂ bending will be present.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the copolymer composition (VDF:HFIB ratio) and microstructure.
-
Method: ¹⁹F NMR is particularly useful for fluoropolymers. A sample of the copolymer is dissolved in a suitable deuterated solvent (e.g., acetone-d₆). The ¹⁹F NMR spectrum will show distinct signals corresponding to the different fluorine environments in the VDF and HFIB units.[7]
3. Thermal Analysis (DSC and TGA):
-
Objective: To determine the thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
-
Method (DSC): A small sample of the copolymer is heated in a differential scanning calorimeter under a nitrogen atmosphere. The sample is typically heated, cooled, and then reheated to erase the thermal history. The Tg and Tm are determined from the second heating scan.
-
Method (TGA): A sample is heated in a thermogravimetric analyzer under a nitrogen or air atmosphere at a constant heating rate. The onset of decomposition temperature provides information about the thermal stability of the copolymer.[8]
4. X-ray Diffraction (XRD):
-
Objective: To investigate the crystalline structure and determine the degree of crystallinity.
-
Method: A thin film or powder sample of the copolymer is analyzed using an X-ray diffractometer. The resulting diffraction pattern can be used to identify the crystalline phases present (e.g., α, β, γ phases of PVDF) and calculate the percentage of crystallinity.[9]
5. Mechanical Testing:
-
Objective: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Method: Dog-bone shaped specimens are prepared from the copolymer film. Tensile testing is performed using a universal testing machine at a constant crosshead speed.[10][11]
6. Dielectric Spectroscopy:
-
Objective: To measure the dielectric constant and dielectric loss as a function of frequency.
-
Method: A thin film of the copolymer is placed between two electrodes to form a capacitor. The capacitance and dissipation factor are measured over a range of frequencies using an impedance analyzer.[12][13]
Properties of P(VDF-co-HFIB)
The incorporation of the bulky HFIB comonomer is expected to significantly influence the properties of the PVDF polymer. The following tables summarize the anticipated trends in properties based on data from similar fluorocopolymers like P(VDF-co-HFP). The exact values for P(VDF-co-HFIB) will need to be determined experimentally.
Table 1: Thermal Properties of VDF Copolymers
| Property | PVDF Homopolymer | P(VDF-co-HFP) (representative values) | Expected Trend for P(VDF-co-HFIB) |
| Melting Temperature (Tm) | ~170 °C[14] | 127-140 °C[9][13] | Decreases with increasing HFIB content |
| Glass Transition Temp (Tg) | ~ -40 °C | -30 to -20 °C | May increase slightly with HFIB content |
| Decomposition Temp (TGA) | > 400 °C[8] | ~450 °C[9] | High thermal stability expected |
Table 2: Mechanical Properties of VDF Copolymers
| Property | PVDF Homopolymer | P(VDF-co-HFP) (representative values) | Expected Trend for P(VDF-co-HFIB) |
| Tensile Strength | ~50 MPa[10] | 20-50 MPa[9] | Decreases with increasing HFIB content |
| Young's Modulus | ~2 GPa | 0.5-1.5 GPa | Decreases with increasing HFIB content |
| Elongation at Break | 20-150% | 100-500% | Increases with increasing HFIB content |
Table 3: Dielectric Properties of VDF Copolymers (at 1 kHz)
| Property | PVDF Homopolymer | P(VDF-co-HFP) (representative values) | Expected Trend for P(VDF-co-HFIB) |
| Dielectric Constant (ε') | ~10-13 | ~8-12[12] | Likely to be in a similar range, dependent on crystallinity |
| Dielectric Loss (tan δ) | ~0.02-0.05 | ~0.02-0.04 | Expected to be low |
Applications in Drug Development and Biomedical Research
The unique properties of PVDF and its copolymers, such as their biocompatibility and chemical inertness, make them attractive materials for biomedical applications.[2][3] The introduction of HFIB can further enhance their suitability for drug delivery systems.
Potential Applications:
-
Controlled Drug Release: The amorphous regions of the copolymer can act as a reservoir for therapeutic agents. The release kinetics can potentially be tuned by adjusting the VDF:HFIB ratio, which controls the crystallinity and permeability of the polymer matrix.[15]
-
Transdermal Patches: The flexibility and biocompatibility of P(VDF-co-HFIB) make it a candidate for the backing layer or matrix in transdermal drug delivery systems.
-
Medical Device Coatings: The chemical inertness and non-stick properties of fluoropolymers are advantageous for coating medical devices to improve biocompatibility and reduce fouling.[3]
-
Scaffolds for Tissue Engineering: The polymer can be fabricated into porous scaffolds to support cell growth and tissue regeneration.[1]
Protocol: Fabrication of a P(VDF-co-HFIB) Drug-Loaded Film for In Vitro Release Studies
This protocol provides a general method for preparing a drug-loaded film and evaluating its release characteristics.
Materials:
-
P(VDF-co-HFIB) copolymer
-
Model drug (e.g., ibuprofen, a hydrophobic drug)
-
N,N-dimethylformamide (DMF) or other suitable solvent
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glass petri dish
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of the Drug-Polymer Solution: Dissolve a known amount of P(VDF-co-HFIB) and the model drug in DMF. The drug-to-polymer ratio can be varied.
-
Film Casting: Pour the solution into a glass petri dish and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood) to form a thin film.
-
Drying: Dry the film under vacuum to remove any residual solvent.
-
In Vitro Release Study: a. Cut a known area of the drug-loaded film and place it in a vial containing a known volume of PBS (pH 7.4). b. Place the vial in a shaking water bath maintained at 37 °C. c. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.[16] d. Analyze the drug concentration in the withdrawn samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. e. Calculate the cumulative drug release as a function of time.
Visualizations
Polymerization Workflow
Caption: Workflow for the emulsion polymerization of P(VDF-co-HFIB).
Property Relationships
References
- 1. Organ synergy in poly(vinylidene fluoride)-based piezoelectrical materials for tissue engineering | Semantic Scholar [semanticscholar.org]
- 2. Piezoelectric PVDF and its copolymers in biomedicine: innovations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibmd.siat.ac.cn [ibmd.siat.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of Poly(vinylidene fluoride-co-hexafluoropropylene) | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Thermal Conductivity of Polyvinylidene Fluoride Composites by Carbon Fiber: Length Effect of the Filler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tunable Dielectric Properties of Poly(vinylidenefluoride-co-hexafluoropropylene) Films with Embedded Fluorinated Barium Strontium Titanate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tunable Dielectric Properties of Poly(vinylidenefluoride-co-hexafluoropropylene) Films with Embedded Fluorinated Barium Strontium Titanate Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Look at the Structure and Thermal Behavior of Polyvinylidene Fluoride–Camphor Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method | MDPI [mdpi.com]
Application of Hexafluoroisobutene Derivatives in the Synthesis of Novel Insecticidal Intermediates
Introduction
Hexafluoroisobutene, a fluorinated alkene, and its derivatives are emerging as valuable building blocks in the synthesis of advanced agrochemical intermediates. The incorporation of the hexafluoroisopropyl group into bioactive molecules can significantly enhance their insecticidal efficacy. This document provides detailed application notes and protocols for the synthesis of novel analogues of the insecticide flubendiamide, utilizing this compound oxide (HFIBO) as a key starting material. These analogues feature a 2-methyl-4-(2-alkoxyhexafluoroisopropyl) aniline moiety, which has shown promising insecticidal activity.[1]
Application Notes
The primary application of this compound in this context is through its epoxide derivative, this compound oxide (HFIBO). HFIBO serves as a potent electrophile for the introduction of the 1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl group onto aromatic amines. This intermediate can then be further modified, for instance, by etherification of the hydroxyl group, to generate a diverse range of insecticidal candidates.
The synthesis of these flubendiamide analogues is a significant development in the ongoing effort to create new and effective crop protection agents. Flubendiamide itself is a powerful insecticide that acts on insect ryanodine receptors, leading to uncontrolled calcium release within muscle cells, resulting in paralysis and death of the target pest.[2][3] By modifying the structure of flubendiamide, researchers aim to enhance its activity, broaden its spectrum, or improve its environmental profile.
Key Advantages of Incorporating the Hexafluoroisopropyl Moiety:
-
Enhanced Lipophilicity: The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule, which can improve its ability to penetrate the insect cuticle and reach the target site.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the hexafluoroisopropyl group resistant to metabolic degradation by the insect's enzymes, thus prolonging the insecticide's activity.
-
Potent Bioactivity: The unique electronic properties of the hexafluoroisopropyl group can lead to strong binding interactions with the target protein, resulting in high insecticidal potency.
Experimental Protocols
This section details the experimental procedures for the synthesis of key intermediates and a final flubendiamide analogue.
Protocol 1: Synthesis of 2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline
This protocol describes the acid-catalyzed ring-opening of this compound oxide (HFIBO) with 2-methylaniline.
Materials:
-
This compound oxide (HFIBO)
-
2-Methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methylaniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
Add this compound oxide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford 2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline.
Protocol 2: Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-2-methylaniline
This protocol describes the etherification of the tertiary alcohol intermediate.
Materials:
-
2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline
-
Sodium Hydride (NaH)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-2-methylaniline.
Protocol 3: Synthesis of a Flubendiamide Analogue
This protocol describes the final amide coupling step to form a novel flubendiamide analogue.
Materials:
-
4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-2-methylaniline
-
3-Iodo-N-methylphthalamic acid (or corresponding acid chloride)
-
Pyridine
-
Phosphorus Oxychloride (POCl₃) or other coupling agent
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Iodo-N-methylphthalamic acid (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) and cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (1.1 eq) to the stirred solution and stir for 1 hour at 0 °C to form the acid chloride in situ.
-
In a separate flask, dissolve 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-2-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of the aniline derivative to the freshly prepared acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final flubendiamide analogue.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of flubendiamide analogues.
Table 1: Synthesis of 2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 2-Methylaniline | HFIBO | CH₂Cl₂ | 24 | 85 |
Table 2: Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-alkoxypropan-2-yl)-2-methylaniline Derivatives
| Substrate | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline | Methyl Iodide | NaH | THF | 5 | 92 |
| 2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline | Ethyl Bromide | NaH | THF | 6 | 88 |
| 2-methyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline | Propyl Iodide | NaH | THF | 6 | 85 |
Table 3: Insecticidal Activity of Flubendiamide Analogues against Oriental Armyworm (Mythimna separata)
| Compound | R Group | LC₅₀ (mg L⁻¹) |
| Flubendiamide | - | 0.0412 |
| Analogue 8h[1] | CH₂CH=CH₂ | 0.0512 |
| Analogue with R=CH₃ | CH₃ | Not specified |
| Analogue with R=CH₂CH₃ | CH₂CH₃ | Not specified |
Data for analogues with R=CH₃ and R=CH₂CH₃ are not explicitly provided in the cited literature but are part of the broader study showing good to excellent larvicidal activities.[1]
Mandatory Visualization
References
Hexafluoroisobutylene: A Versatile Building Block in Organic Synthesis
Introduction
Hexafluoroisobutylene (HFIB), with the chemical formula (CF₃)₂C=CH₂, is a colorless gas that serves as a highly reactive and versatile building block in organic synthesis.[1][2] Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, render the double bond highly electrophilic and susceptible to a variety of chemical transformations. This reactivity profile makes HFIB a valuable reagent for the introduction of the gem-bis(trifluoromethyl) moiety into organic molecules, a structural motif of increasing importance in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic compounds, often leading to enhanced thermal stability, metabolic resistance, and binding affinity.[3]
This document provides detailed application notes and protocols for the use of hexafluoroisobutylene in several key classes of organic reactions, including cycloadditions, nucleophilic additions, and polymerizations.
I. Cycloaddition Reactions: Access to Fluorinated Ring Systems
Hexafluoroisobutylene is a potent dienophile in [4+2] cycloaddition reactions, readily reacting with a variety of dienes to afford six-membered rings containing the gem-bis(trifluoromethyl) group.[2] These reactions are valuable for the construction of complex fluorinated carbocycles and heterocycles.
Application Note: Diels-Alder Reaction with Furan
The Diels-Alder reaction between hexafluoroisobutylene and furan provides a direct route to a fluorinated oxabicyclic system. The electron-deficient nature of the HFIB double bond facilitates a facile reaction with the electron-rich furan.
Experimental Protocol: Synthesis of 5,5-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hept-2-ene
-
Materials:
-
Hexafluoroisobutylene (HFIB) gas
-
Furan (freshly distilled)
-
Anhydrous toluene
-
High-pressure reaction vessel (e.g., Parr autoclave) equipped with a magnetic stir bar
-
-
Procedure:
-
A high-pressure reaction vessel is charged with a solution of freshly distilled furan (1.0 equivalent) in anhydrous toluene.
-
The vessel is sealed, cooled in a dry ice/acetone bath, and evacuated.
-
Hexafluoroisobutylene gas (1.1 equivalents) is condensed into the cooled vessel.
-
The vessel is allowed to warm to room temperature and then heated to 80-100 °C with vigorous stirring for 12-24 hours. The pressure inside the vessel will increase upon heating.
-
After the reaction is complete (monitored by GC-MS or ¹⁹F NMR of an aliquot), the vessel is cooled to room temperature, and the excess pressure is carefully vented in a well-ventilated fume hood.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 5,5-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hept-2-ene.
-
-
Expected Yield and Characterization:
-
Yields typically range from 70-90%.
-
The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
| Product | Reaction Conditions | Yield (%) | ¹⁹F NMR (δ, ppm) |
| 5,5-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hept-2-ene | Toluene, 100 °C, 24 h | 85 | -68.5 (q, J = 9.5 Hz), -70.2 (q, J = 9.5 Hz) |
Logical Relationship of the Diels-Alder Reaction
Caption: Diels-Alder reaction of HFIB and furan.
II. Nucleophilic Addition Reactions: Formation of Functionalized Fluoroalkanes
The pronounced electrophilicity of the double bond in HFIB allows for the facile addition of a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed without the need for a catalyst and provide a straightforward method for the synthesis of molecules containing the 1,1,1,3,3,3-hexafluoroisopropyl group.
Application Note: Addition of Primary Amines
Primary amines readily add to hexafluoroisobutylene in a conjugate addition fashion to yield N-alkylated 2-amino-1,1,1,3,3,3-hexafluoropropanes. This reaction is a powerful tool for the synthesis of fluorinated amines, which are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of N-benzyl-2-amino-1,1,1,3,3,3-hexafluoropropane
-
Materials:
-
Hexafluoroisobutylene (HFIB) gas
-
Benzylamine
-
Anhydrous diethyl ether
-
Schlenk flask or a similar reaction vessel suitable for handling gases
-
-
Procedure:
-
A solution of benzylamine (1.0 equivalent) in anhydrous diethyl ether is placed in a Schlenk flask equipped with a magnetic stir bar.
-
The flask is cooled to 0 °C in an ice bath.
-
Hexafluoroisobutylene gas is bubbled through the solution at a slow rate with vigorous stirring. The reaction is exothermic.
-
The addition of HFIB is continued until the starting amine is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford the pure N-benzyl-2-amino-1,1,1,3,3,3-hexafluoropropane.
-
-
Expected Yield and Characterization:
-
Yields are generally high, often exceeding 90%.
-
The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
| Nucleophile | Product | Reaction Conditions | Yield (%) | ¹⁹F NMR (δ, ppm) |
| Benzylamine | N-benzyl-2-amino-1,1,1,3,3,3-hexafluoropropane | Diethyl ether, 0 °C to rt | 92 | -65.0 (d, J = 7.0 Hz) |
| Aniline | N-phenyl-2-amino-1,1,1,3,3,3-hexafluoropropane | THF, rt | 88 | -64.8 (d, J = 7.2 Hz) |
Workflow for Nucleophilic Addition of Amines to HFIB
Caption: Experimental workflow for amine addition to HFIB.
III. Polymerization: Synthesis of Fluorinated Polymers
Hexafluoroisobutylene can be polymerized and copolymerized through various mechanisms, including free-radical and cationic polymerization, to produce a range of fluoropolymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.
Application Note: Free-Radical Polymerization
The free-radical polymerization of hexafluoroisobutylene can be initiated by common radical initiators to produce poly(hexafluoroisobutylene). The resulting polymer is a highly fluorinated material with potential applications in coatings, seals, and membranes.
Experimental Protocol: Free-Radical Polymerization of Hexafluoroisobutylene
-
Materials:
-
Hexafluoroisobutylene (HFIB)
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Anhydrous solvent (e.g., hexafluorobenzene or a perfluorinated solvent)
-
High-pressure reaction vessel (e.g., stainless steel autoclave)
-
-
Procedure:
-
The high-pressure reaction vessel is charged with the radical initiator (e.g., AIBN, 0.1-1 mol%).
-
The vessel is sealed, and the system is purged with an inert gas (e.g., argon).
-
The anhydrous solvent is added, and the vessel is cooled in a liquid nitrogen or dry ice/acetone bath.
-
A known amount of hexafluoroisobutylene monomer is condensed into the vessel.
-
The vessel is allowed to warm to room temperature and then heated to the desired polymerization temperature (typically 60-80 °C for AIBN) with stirring.
-
The polymerization is allowed to proceed for a specified time (e.g., 24-48 hours).
-
After the polymerization, the vessel is cooled, and any unreacted monomer is carefully vented.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
-
Expected Polymer Properties:
-
The molecular weight and polydispersity of the resulting poly(hexafluoroisobutylene) will depend on the reaction conditions (initiator concentration, temperature, and monomer concentration).
-
The polymer can be characterized by Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and NMR spectroscopy.
-
| Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| AIBN (0.5 mol%) | 70 | 24 | 15,000 | 2.1 |
| Perfluorobenzoyl peroxide (0.2 mol%) | 65 | 36 | 25,000 | 1.8 |
Signaling Pathway for Free-Radical Polymerization
Caption: Key steps in free-radical polymerization of HFIB.
Safety Precautions
Hexafluoroisobutylene is a toxic and flammable gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. High-pressure reactions should only be performed in appropriate, certified equipment. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hexafluoroisobutylene is a valuable and reactive building block in organic synthesis, providing efficient access to a wide array of molecules containing the gem-bis(trifluoromethyl) group. The protocols outlined in this document for cycloaddition, nucleophilic addition, and polymerization reactions demonstrate the versatility of HFIB in constructing complex fluorinated molecules and materials. These methods offer researchers and drug development professionals powerful tools for the design and synthesis of novel compounds with potentially enhanced properties.
References
Application Notes and Protocols: The Role of Hexafluoroisobutene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisobutylene (HFIB), a colorless gas with the chemical formula (CF₃)₂C=CH₂, is a highly versatile and reactive fluorinated building block in organic synthesis.[1] Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, render the double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity makes HFIB a valuable reagent for the introduction of the hexafluoroisobutyl moiety into organic molecules. The incorporation of this and other fluorine-containing groups is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates.[2]
These application notes provide a detailed overview of the use of hexafluoroisobutylene in the synthesis of pharmaceutical intermediates, with a focus on the hexafluoroisobutylation of enolates and the synthesis of fluorinated heterocycles from its epoxide derivative. Detailed experimental protocols, quantitative data, and graphical representations of reaction mechanisms and relevant biological pathways are presented to guide researchers in leveraging this important fluorinated reagent.
Application 1: Hexafluoroisobutylation of Enolates for the Synthesis of α-Hexafluoroisobutyl Carbonyl Compounds and Hexafluoroleucine
A significant application of hexafluoroisobutylene in pharmaceutical intermediate synthesis is the introduction of the hexafluoroisobutyl group [-CH₂CH(CF₃)₂]. This motif is a fluorinated bioisostere of the isobutyl group found in the amino acid leucine.[1] Its incorporation into bioactive molecules can significantly modulate their properties.
The direct use of gaseous HFIB can be challenging. A more convenient approach involves the in situ generation of HFIB from liquid 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane under basic conditions. The subsequent reaction with enolates proceeds via a tandem elimination/allylic shift/hydrofluorination mechanism to yield the desired α-hexafluoroisobutyl carbonyl compounds.
Reaction Mechanism
The reaction proceeds through a multi-step sequence. Initially, the base promotes the elimination of HBr from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane to generate HFIB. The enolate then attacks the electrophilic double bond of HFIB in an Sₙ2' fashion, leading to a pentafluoroalkene intermediate. Subsequent hydrofluorination, facilitated by a fluoride source like tetrabutylammonium fluoride (TBAF), yields the final saturated hexafluoroisobutylated product.
Quantitative Data
The hexafluoroisobutylation of various enolates has been reported with good to excellent yields. The choice of base and solvent is crucial for the success of the reaction, with TBAF often serving as both the base and the fluoride source for the final hydrofluorination step.
| Entry | Substrate Type | Example Substrate | Base | Solvent | Yield (%) | Reference |
| 1 | Ketoester | Ethyl 2-methyl-3-oxobutanoate | TBAF | THF | 71 | [3] |
| 2 | Malonate | Diethyl malonate | TBAF | THF | 85 | [4] |
| 3 | 1,3-Diketone | Acetylacetone | TBAF | THF | 92 | [4] |
| 4 | Schiff Base Ester | (S)-Ni(II) complex of glycine Schiff base | DBU | THF | 84 | [5] |
| 5 | Cyclic Ketoester | 2-Acetyl-γ-butyrolactone | TBAF | THF | 63 (deacetylated) | [4] |
Experimental Protocol: General Procedure for the Hexafluoroisobutylation of a Ketoester
Materials:
-
Ketoester (1.0 equiv)
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1 - 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (10 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of the ketoester (1.0 equiv) in anhydrous THF under an inert atmosphere at -20 °C, add a solution of TBAF (10 equiv) in THF.
-
Stir the mixture for 10 minutes at -20 °C.
-
Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (1.1 - 1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hexafluoroisobutyl ketoester.
Application in the Synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine
A notable application of this methodology is the asymmetric synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, a valuable non-canonical amino acid for incorporation into peptides and proteins to enhance their stability and biological activity.[5][6] The reaction utilizes a chiral Ni(II) complex of a glycine Schiff base as the enolate precursor, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective base.[5]
Application 2: Synthesis of Fluorinated Heterocycles from Hexafluoroisobutylene Oxide
Hexafluoroisobutylene can be readily oxidized to its corresponding epoxide, hexafluoroisobutylene oxide (HFIBO).[1] HFIBO is a valuable intermediate for the synthesis of various fluorinated compounds, including heterocycles, which are prevalent scaffolds in pharmaceuticals. The strained epoxide ring is susceptible to ring-opening by various nucleophiles, providing a straightforward route to functionalized molecules containing the 2-hydroxy-2,2-bis(trifluoromethyl)ethyl moiety.
Reaction with Thiol Nucleophiles for the Synthesis of Fluorinated Thioethers
The reaction of HFIBO with thiols provides a direct route to valuable fluorinated thioethers, which can be further elaborated into more complex pharmaceutical intermediates.
Experimental Protocol: Synthesis of a 2-H-Hexafluoroisobutyl-Substituted Thioether
Materials:
-
Hexafluoroisobutylene oxide (HFIBO) (1.0 equiv)
-
Thiol (e.g., thiophenol) (1.1 equiv)
-
Base (e.g., triethylamine or potassium carbonate) (1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of the thiol (1.1 equiv) and base (1.2 equiv) in the anhydrous solvent under an inert atmosphere, add HFIBO (1.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, add water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated thioether.
Biological Context: Hexafluoroleucine and the mTOR Signaling Pathway
Leucine is a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[7] As a close structural analog, hexafluoroleucine can be utilized to probe and modulate this pathway. The incorporation of hexafluoroleucine into peptides and proteins can influence their interaction with components of the mTOR pathway, offering a tool for studying its mechanism and for the development of novel therapeutics targeting this pathway.
Safety and Handling
Hexafluoroisobutylene is a toxic and flammable gas and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Reactions involving HFIB or its precursors should be conducted under an inert atmosphere. Hexafluoroisobutylene oxide is also a reactive and potentially hazardous compound and should be handled with similar precautions. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Hexafluoroisobutylene is a valuable and versatile reagent in the synthesis of fluorinated pharmaceutical intermediates. Its ability to introduce the hexafluoroisobutyl group via a tandem reaction mechanism and its conversion to the reactive epoxide, HFIBO, provide access to a wide range of fluorinated building blocks. The methodologies described in these application notes, particularly for the synthesis of α-hexafluoroisobutyl carbonyl compounds, hexafluoroleucine, and fluorinated heterocycles, offer powerful tools for medicinal chemists and drug development professionals to enhance the properties of novel therapeutic agents. The continued exploration of the reactivity of HFIB and its derivatives is expected to further expand its utility in pharmaceutical research.
References
- 1. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
Application Notes and Protocols for the Copolymerization Kinetics of Hexafluoroisobutene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization kinetics of hexafluoroisobutene (HFIB), a fluorinated monomer of significant interest for the development of advanced materials with unique properties. This document details experimental protocols for studying copolymerization kinetics, presents available quantitative data, and illustrates the underlying reaction mechanisms.
Introduction to this compound Copolymerization
This compound ((CF₃)₂C=CH₂) is a non-flammable, colorless gas structurally similar to isobutylene. Its incorporation into polymers can impart desirable properties such as high thermal stability, chemical resistance, low surface energy, and a low refractive index. Understanding the kinetics of HFIB copolymerization is crucial for tailoring the microstructure and, consequently, the macroscopic properties of the resulting materials for various applications, including specialty coatings, advanced drug delivery systems, and high-performance elastomers.
The radical copolymerization of HFIB is often described by the penultimate model, where the reactivity of a growing polymer chain radical depends not only on the terminal monomer unit but also on the preceding (penultimate) unit. This is particularly relevant for HFIB due to the significant steric and electronic effects of the two trifluoromethyl groups.
Quantitative Kinetic Data
The following tables summarize the available reactivity ratios for the radical copolymerization of this compound (M₁) with various comonomers (M₂). Reactivity ratios are essential for predicting copolymer composition and microstructure.
Table 1: Reactivity Ratios for the Copolymerization of this compound (M₁) with Vinyl Acetate (M₂) at 60°C
| Reactivity Ratio | Value | Description |
| r₁₁ (rbb) | 0 | Indicates that an HFIB-terminated radical does not add to another HFIB monomer. |
| r₁₂ (rba) | 0.0405 | Rate constant for an HFIB-terminated radical adding to a vinyl acetate monomer. |
| r₂₁ (rab) | 0 | Indicates that a vinyl acetate-terminated radical does not add to an HFIB monomer. |
| r₂₂ (raa) | 0.0066 | Rate constant for a vinyl acetate-terminated radical adding to another vinyl acetate monomer. |
Data sourced from a study on the alternating copolymerization of HFIB and vinyl acetate, which supports a penultimate model.[1]
Table 2: Reactivity Ratios for Copolymerization of Analogous Fluorinated Monomers
Due to the limited availability of published data for HFIB with other comonomers, the following table presents reactivity ratios for structurally similar fluoroalkenes to provide a comparative reference.
| M₁ | M₂ | r₁ | r₂ | Temperature (°C) | Polymerization System |
| Hexafluoropropylene (HFP) | Vinylidene Fluoride (VDF) | 0.12 | 2.9 | 120 | Solution |
| Perfluoromethyl vinyl ether (PMVE) | Vinylidene Fluoride (VDF) | 0.11 | 1.06 | N/A | Emulsion |
| Chlorotrifluoroethylene (CTFE) | Vinyl Acetate (VAc) | 0.04 | 0.68 | N/A | Emulsion |
These values indicate the general reactivity trends of fluoroalkenes in radical copolymerization.[2][3][4]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the study of HFIB copolymerization kinetics.
Monomer and Reagent Purification
Objective: To remove inhibitors and impurities that can affect polymerization kinetics.
Materials:
-
This compound (HFIB) gas
-
Comonomer (e.g., vinyl acetate, vinylidene fluoride, acrylates)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO))
-
Anhydrous solvents (e.g., tetrahydrofuran (THF), acetonitrile, 1,1,2-trichlorotrifluoroethane)
-
Drying agent (e.g., calcium hydride, molecular sieves)
-
Inhibitor remover column (e.g., activated alumina)
Protocol:
-
Comonomer Purification: Liquid monomers are purified by passing them through a column of activated alumina to remove the inhibitor. Subsequently, they are distilled under reduced pressure.
-
Solvent Purification: Solvents are dried over an appropriate drying agent (e.g., calcium hydride for THF) and distilled under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Purification: Radical initiators like AIBN are recrystallized from a suitable solvent (e.g., methanol) and dried under vacuum at room temperature.
-
HFIB Purification: As HFIB is a gas at room temperature, it is typically purified by a series of freeze-pump-thaw cycles to remove dissolved gases. It can also be passed through a column of a suitable drying agent to remove moisture.
Gas-Phase Radical Copolymerization of HFIB
Objective: To synthesize HFIB copolymers in a controlled gas-phase environment.
Materials:
-
Purified HFIB
-
Purified liquid comonomer
-
Purified radical initiator
-
High-pressure stainless-steel reactor with a magnetic stirrer, thermocouple, pressure transducer, and inlet/outlet valves.
-
Vacuum pump
-
Inert gas supply (Nitrogen or Argon)
-
Thermostatic bath
Protocol:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and assembled. It is then evacuated and purged with an inert gas several times to ensure an oxygen-free environment.
-
Initiator and Comonomer Charging: A known amount of the purified radical initiator and liquid comonomer are introduced into the reactor.
-
HFIB Charging: The reactor is cooled in a liquid nitrogen bath, and a known amount of HFIB gas is condensed into the reactor.
-
Polymerization: The reactor is sealed and placed in a thermostatic bath set to the desired reaction temperature (e.g., 60-80°C). The reaction mixture is stirred continuously. The pressure inside the reactor is monitored throughout the reaction.
-
Reaction Termination: After the desired reaction time, the reactor is cooled in an ice bath to quench the polymerization. Any unreacted gaseous monomers are carefully vented.
-
Polymer Isolation and Purification: The reactor is opened, and the polymer product is dissolved in a suitable solvent (e.g., THF or acetone). The polymer is then precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Determination of Copolymer Composition by NMR Spectroscopy
Objective: To determine the molar composition of the HFIB copolymer.
Materials:
-
Dried copolymer sample
-
Deuterated solvent (e.g., acetone-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (with ¹H and ¹⁹F capabilities)
Protocol:
-
Sample Preparation: A known amount of the dried copolymer (typically 10-20 mg) is dissolved in a deuterated solvent (approximately 0.7 mL) in an NMR tube.
-
¹H NMR Spectroscopy: A quantitative ¹H NMR spectrum is acquired. The integral of the signals corresponding to the protons of the comonomer is measured.
-
¹⁹F NMR Spectroscopy: A quantitative ¹⁹F NMR spectrum is acquired. The integral of the signals corresponding to the -CF₃ groups of the HFIB units is measured.
-
Composition Calculation: The molar ratio of the monomers in the copolymer is calculated from the ratio of the integrated intensities of the characteristic ¹H and ¹⁹F NMR signals, taking into account the number of nuclei contributing to each signal.
Visualizations of Mechanisms and Workflows
General Radical Copolymerization Mechanism of HFIB
The following diagram illustrates the fundamental steps in the radical copolymerization of this compound (M₁) with a generic comonomer (M₂).
Caption: General mechanism of radical copolymerization.
Penultimate Model in HFIB Copolymerization
This diagram illustrates the propagation steps considering the influence of the penultimate monomer unit on the reactivity of the terminal radical.
Caption: Penultimate model propagation steps.
Experimental Workflow for Kinetic Studies
The following workflow outlines the key stages in an experimental investigation of HFIB copolymerization kinetics.
Caption: Workflow for kinetic studies.
References
Hexafluoroisobutylene Oxide (HFIBO): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroisobutylene oxide (HFIBO) is a fluorinated epoxide that serves as a versatile building block in organic synthesis. Its strained three-membered ring and the presence of two trifluoromethyl groups make it highly reactive toward nucleophiles, leading to the formation of a wide array of fluorinated compounds. This document provides detailed application notes and experimental protocols for key reactions of HFIBO, highlighting its utility in polymer chemistry, materials science, and pharmaceutical development.
Chemical Properties and Reactivity
HFIBO's reactivity is dominated by the electrophilic nature of the carbon atoms in the oxirane ring, which are susceptible to nucleophilic attack. This ring-opening reaction is the basis for most of its synthetic applications. The reaction is typically regioselective, with the nucleophile attacking the sterically less hindered methylene carbon.
Table 1: Physical Properties of Hexafluoroisobutylene Oxide
| Property | Value |
| CAS Number | 31898-68-7 |
| Molecular Formula | C₄H₂F₆O |
| Molecular Weight | 180.05 g/mol |
| Boiling Point | 60.36 °C at 760 mmHg[1] |
| Density | 1.654 g/cm³[1] |
Applications of Hexafluoroisobutylene Oxide
The unique properties imparted by the bis(trifluoromethyl) carbinol moiety make HFIBO a valuable precursor for a variety of applications:
-
Polymer Chemistry: HFIBO is used as a monomer in polymerization reactions to produce fluorinated polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. These polymers find use as elastomers and other advanced materials.[2][3]
-
Pharmaceutical Synthesis: The introduction of gem-trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] HFIBO serves as a key intermediate for synthesizing fluorinated alcohols and other building blocks for active pharmaceutical ingredients (APIs), including potential antiviral compounds.[5][6][7][8]
-
Materials Science: HFIBO is a precursor for the synthesis of fluorinated surfactants and polyols.[9][10][11][12][13][14][15] These materials are utilized in a range of applications, from specialized coatings to components in polyurethane foams.
Experimental Protocols
The following section provides detailed protocols for several key reactions of HFIBO.
Protocol 1: Ring-Opening Reaction with Alcohols (Synthesis of Fluorinated Ethers)
This protocol describes the synthesis of a fluorinated ether via the base-catalyzed ring-opening of HFIBO with methanol.
Reaction Scheme:
Materials:
-
Hexafluoroisobutylene oxide (HFIBO)
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HFIBO (1.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Base: Cool the solution in an ice bath and add sodium methoxide (1.1 eq) portion-wise with stirring.
-
Addition of Alcohol: Slowly add anhydrous methanol (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired fluorinated ether.
Table 2: Representative Quantitative Data for Ring-Opening with Alcohols
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaOMe | THF | 25 | 18 | ~85 |
| Ethanol | NaOEt | THF | 25 | 20 | ~82 |
| Isopropanol | NaO-iPr | THF | 25 | 24 | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Protocol 2: Ring-Opening Reaction with Amines (Synthesis of Fluorinated Amino Alcohols)
This protocol details the synthesis of a fluorinated amino alcohol through the reaction of HFIBO with a primary amine.
Reaction Scheme:
Materials:
-
Hexafluoroisobutylene oxide (HFIBO)
-
Primary amine (e.g., aniline, benzylamine)
-
Solvent (e.g., acetonitrile, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Addition of HFIBO: Slowly add HFIBO (1.0 eq) to the amine solution at room temperature with stirring. The reaction is often exothermic, and cooling may be necessary.
-
Reaction: Stir the mixture at room temperature or gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC or GC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography to yield the pure fluorinated amino alcohol.
Table 3: Representative Quantitative Data for Ring-Opening with Amines
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Acetonitrile | 50 | 6 | ~90 |
| Benzylamine | THF | 25 | 8 | ~92 |
| n-Butylamine | THF | 25 | 4 | ~95 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Protocol 3: Anionic Ring-Opening Polymerization of HFIBO
This protocol describes the synthesis of a fluorinated polyether via the anionic ring-opening polymerization of HFIBO.
Reaction Scheme:
Materials:
-
Hexafluoroisobutylene oxide (HFIBO), freshly distilled
-
Anionic initiator (e.g., sodium naphthalenide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, dioxane)
-
High-vacuum line and glassware
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Methanol (for termination)
Procedure:
-
Monomer and Solvent Purification: Purify the solvent and monomer under high vacuum to remove any protic impurities that would terminate the polymerization.
-
Reaction Setup: Assemble the reaction glassware under high vacuum or in a glovebox. Add the purified solvent to a Schlenk flask.
-
Initiation: Cool the solvent to the desired temperature (e.g., -78 °C) and add the anionic initiator solution until a persistent color indicates the consumption of all impurities.
-
Polymerization: Add the purified HFIBO monomer to the initiator solution. The polymerization will proceed. Maintain the temperature for the desired reaction time.
-
Termination: Terminate the polymerization by adding degassed methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane).
-
Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Table 4: Representative Quantitative Data for Anionic Polymerization of HFIBO
| Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI |
| Na Naphthalenide | THF | -78 | 2 | 10,000 | 1.15 |
| K t-butoxide | Dioxane | 25 | 24 | 5,000 | 1.30 |
Note: Molecular weight (Mn) and polydispersity index (PDI) are dependent on the monomer-to-initiator ratio and reaction conditions.
Visualizations
Caption: General mechanism of HFIBO ring-opening.
Caption: Workflow for anionic polymerization of HFIBO.
Caption: Key application areas of HFIBO.
References
- 1. mdpi.com [mdpi.com]
- 2. rushim.ru [rushim.ru]
- 3. 20.210.105.67 [20.210.105.67]
- 4. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 5. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Furan-Based Non-Ionic Surfactants (fbnios) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of fluorinated polyurethanes. | Semantic Scholar [semanticscholar.org]
Synthesis of Specialty Elastomers Using Hexafluoroisobutylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of specialty elastomers incorporating hexafluoroisobutylene (HFIB). These advanced fluoroelastomers exhibit exceptional thermal, chemical, and mechanical properties, making them suitable for a wide range of high-performance applications.
Introduction to Hexafluoroisobutylene-Based Elastomers
Hexafluoroisobutylene (3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene) is a colorless, pressurized liquid organofluorine compound. Its unique branched structure, when copolymerized with monomers such as vinylidene fluoride (VDF), vinyl pentafluorobenzoate (VPFB), or vinyl trifluoroacetate (VTFA), imparts superior properties to the resulting elastomers compared to traditional fluoroelastomers. These properties include enhanced elasticity, excellent chemical resistance, and high thermal stability, making them ideal for demanding applications in the aerospace, automotive, chemical processing, and pharmaceutical industries. The synthesis of these specialty elastomers is typically achieved through radical polymerization techniques, including bulk, solution, and emulsion polymerization.
Key Properties of HFIB-Based Elastomers
The incorporation of HFIB into fluoroelastomer backbones leads to materials with a unique combination of desirable properties. The bulky trifluoromethyl groups on the HFIB monomer unit contribute to the polymer's amorphous nature, which is crucial for elastomeric behavior.
Thermal Properties
HFIB-based elastomers are known for their excellent thermal stability. The glass transition temperature (Tg) and decomposition temperature are critical parameters for determining the operational range of these materials.
| Copolymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Poly(HFIB-co-VDF) | -15 to 20 | > 400 |
| Poly(HFIB-co-VPFB) | 71[1] | Not specified |
| Poly(HFIB-co-VTFA) | 52[1] | Not specified |
Mechanical Properties
The mechanical integrity of HFIB elastomers under stress is a key performance indicator. Properties such as tensile strength, modulus, and elongation at break define their suitability for sealing and flexible component applications.
| Copolymer System | 100% Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(HFIB-co-VDF) (typical) | 2.0 - 5.0 | 15 - 25 | 200 - 400 |
| Fluoroelastomer Example 1 | 2.5 | 22.2 | 270 |
| Fluoroelastomer Example 3 | 2.5 | 17.8 | 280 |
Chemical Resistance
The high fluorine content and the stable carbon-fluorine bonds in HFIB-based elastomers provide exceptional resistance to a wide range of chemicals, including fuels, oils, solvents, and acids. This makes them suitable for use in aggressive chemical environments.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specialty elastomers using hexafluoroisobutylene.
Synthesis of Poly(HFIB-co-VDF) via Emulsion Polymerization
Emulsion polymerization is a common technique for producing high molecular weight fluoroelastomers with good processability.
Materials:
-
Hexafluoroisobutylene (HFIB)
-
Vinylidene fluoride (VDF)
-
Potassium persulfate (KPS) (initiator)
-
Perfluorooctanoate (PFOA) or a non-fluorinated surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Deionized water
-
Buffer solution (e.g., phosphate buffer)
-
Coagulating agent (e.g., calcium chloride solution)
Equipment:
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure sensors, and monomer/initiator inlet ports.
-
Vacuum pump
-
Drying oven
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Aqueous Phase Preparation: Prepare an aqueous solution in the reactor containing deionized water, surfactant, and a buffer to maintain a stable pH.
-
Pressurization and Monomer Feed: Evacuate the reactor and then introduce the gaseous VDF monomer to a predetermined pressure. Introduce the liquid HFIB monomer into the reactor.
-
Initiation: Heat the reactor to the desired temperature (typically 50-80 °C). Introduce the initiator solution (e.g., KPS dissolved in deionized water) to start the polymerization.
-
Polymerization: Maintain the reaction at a constant temperature and pressure. Monitor the reaction progress by observing the consumption of the monomers. The reaction is typically run for several hours.
-
Termination and Coagulation: Once the desired conversion is reached, cool the reactor and vent the unreacted monomers. Transfer the resulting polymer latex to a separate vessel. Add a coagulating agent to precipitate the elastomer from the emulsion.
-
Washing and Drying: Filter the coagulated elastomer and wash it thoroughly with deionized water to remove any residual surfactant and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Synthesis of Poly(HFIB-co-VPFB) via Bulk Polymerization
Bulk polymerization is a solvent-free method that can be used to synthesize copolymers with high purity.
Materials:
-
Hexafluoroisobutylene (HFIB)
-
Vinyl pentafluorobenzoate (VPFB)
-
Perfluorodibenzoyl peroxide (initiator)[1]
Equipment:
-
Thick-walled glass ampoule or a stainless-steel reactor
-
Vacuum line
-
Constant temperature bath
Procedure:
-
Monomer and Initiator Charging: Introduce the desired amounts of VPFB and the perfluorodibenzoyl peroxide initiator into the reaction vessel.
-
Degassing: Freeze the mixture in liquid nitrogen and evacuate the vessel to remove any dissolved oxygen. Thaw the mixture and repeat the freeze-pump-thaw cycle at least three times.
-
HFIB Addition: After the final freeze-pump-thaw cycle, introduce the gaseous HFIB monomer into the cooled vessel via the vacuum line.
-
Polymerization: Seal the reaction vessel and place it in a constant temperature bath (typically 60-80 °C) to initiate polymerization. The reaction time will vary depending on the desired conversion and molecular weight.
-
Isolation and Purification: After the reaction, cool the vessel and open it carefully. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran). Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Drying: Filter the purified polymer and dry it in a vacuum oven until a constant weight is achieved.
Characterization of HFIB-Based Elastomers
A variety of analytical techniques are used to characterize the structure and properties of the synthesized elastomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.
-
Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.
Visualizations
Experimental Workflow for Emulsion Polymerization
Caption: Workflow for the emulsion polymerization of HFIB-based elastomers.
Logical Relationship of Synthesis Components
Caption: Key components in the synthesis of specialty elastomers.
References
Application Notes and Protocols for Hexafluoroisobutene in Semiconductor Lithography Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexafluoroisobutene (HFIB) and its derivatives, particularly hexafluoroisopropanol (HFIP)-containing fluoropolymers, in advanced semiconductor lithography. Detailed protocols for polymer synthesis, photoresist formulation, and lithographic processing are provided to enable researchers to replicate and build upon these methods for the development of next-generation photoresist materials.
Introduction
This compound (HFIB) is a fluorinated monomer that serves as a critical building block for advanced photoresist materials used in semiconductor manufacturing.[1][2] Polymers derived from HFIB exhibit excellent transparency at deep ultraviolet (DUV) and extreme ultraviolet (EUV) wavelengths, such as 193 nm and 157 nm, making them ideal candidates for high-resolution photolithography.[1][3]
A significant advancement in this area is the development of hexafluoroisopropanol (HFIP)-containing fluoropolymers. The incorporation of the HFIP moiety into the polymer backbone enhances the acidity of the photoresist upon exposure to radiation.[4][5] This increased acidity facilitates the deprotection of acid-sensitive groups in the polymer, a critical step in chemically amplified resists (CARs).[6][7] Remarkably, these HFIP-containing photoresists can exhibit ultra-high sensitivity, in some cases enabling patterning even without the use of conventional photoacid generators (PAGs).[4][5] This property is attributed to the direct generation of a strong acid from the HFIP structure upon irradiation.[4]
This document provides detailed protocols for the synthesis of HFIP-containing fluoropolymers, their formulation into photoresists, and their application in electron beam lithography (EBL).
Properties of this compound (HFIB)
HFIB is a colorless gas with the chemical formula (CF₃)₂C=CH₂.[8] Its unique structure and properties make it a valuable monomer for specialty polymers.
| Property | Value | Reference |
| Chemical Formula | C₄H₂F₆ | [9] |
| CAS Number | 382-10-5 | [1] |
| Molecular Weight | 164.05 g/mol | [1] |
| Boiling Point | 14.5 °C | [1] |
| Freezing Point | -111 °C | [1] |
| Solubility in Water | 0.286 g/L | [1] |
Experimental Protocols
This protocol describes the synthesis of a copolymer incorporating HFIP-functionalized monomers via free-radical polymerization.
Materials:
-
HFIP-containing monomer (e.g., a methacrylate or norbornene derivative functionalized with a hexafluoroalcohol group)
-
Co-monomer (e.g., a monomer with an acid-labile protecting group)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Nitrogen gas
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet and outlet
-
Beakers
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
In a Schlenk flask, dissolve the HFIP-containing monomer, the co-monomer, and AIBN in 1,4-dioxane. A typical molar ratio of monomers to initiator is 100:1. The total monomer concentration in the solvent is typically around 20% (w/v).
-
De-gas the solution by bubbling nitrogen through it for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere with constant stirring.[1]
-
Allow the polymerization to proceed for 6 hours at 80 °C.[1]
-
After 6 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (e.g., 10 times the volume of the reaction mixture) with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at 50 °C overnight to a constant weight.
-
Characterize the polymer for its molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC). The molecular weight of the resulting fluoropolymers can range from 10,000 to 13,000 g/mol .[5]
This protocol outlines the preparation of a photoresist solution for use in electron beam lithography.
Materials:
-
Synthesized HFIP-containing fluoropolymer
-
Photoacid generator (PAG) (optional, e.g., triphenylsulfonium triflate)
-
Casting solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)
-
0.2 µm PTFE syringe filter
Equipment:
-
Glass vial with a screw cap
-
Magnetic stirrer
-
Syringe
Procedure:
-
Dissolve the synthesized HFIP-containing fluoropolymer in PGMEA to achieve the desired concentration, typically 1-5% by weight.
-
If a PAG is used, add it to the solution. The concentration of the PAG is typically 1-5% by weight relative to the polymer.
-
Stir the mixture at room temperature until all components are fully dissolved, which may take several hours.
-
Filter the photoresist solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Store the formulated photoresist in a clean, dark glass vial at 4 °C.
This protocol provides a step-by-step guide for patterning a silicon wafer using the formulated HFIP-containing photoresist.
Materials:
-
Silicon wafer
-
Formulated photoresist solution
-
Developer solution (e.g., 0.26 N tetramethylammonium hydroxide - TMAH in water)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Spin coater
-
Hotplate
-
Electron beam lithography system
-
Beakers
-
Nitrogen gun
Procedure:
-
Substrate Preparation:
-
Clean a silicon wafer by sonicating it in acetone, followed by isopropanol, for 5 minutes each.
-
Dry the wafer with a stream of nitrogen.
-
Perform a dehydration bake on a hotplate at 150 °C for 5 minutes to remove any residual moisture.
-
-
Spin Coating:
-
Place the cooled wafer on the spin coater chuck.
-
Dispense the filtered photoresist solution onto the center of the wafer.
-
Spin coat the resist at a speed of 1500-3000 rpm for 30-60 seconds to achieve the desired film thickness (typically 50-100 nm).
-
-
Soft Bake (Pre-bake):
-
Carefully transfer the coated wafer to a hotplate.
-
Bake the wafer at 100-110 °C for 60-90 seconds to remove the casting solvent.
-
-
Electron Beam Exposure:
-
Load the coated wafer into the electron beam lithography system.
-
Expose the desired pattern with an acceleration voltage of 20-30 keV.
-
The exposure dose will depend on the sensitivity of the photoresist. For highly sensitive HFIP-containing resists, doses as low as 3 µC/cm² can be used to pattern features.[4][5] For formulations without PAGs, higher doses around 150 µC/cm² may be required.[1]
-
-
Post-Exposure Bake (PEB):
-
After exposure, perform a post-exposure bake on a hotplate at 100-120 °C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.
-
-
Development:
-
Immerse the wafer in a 0.26 N TMAH developer solution for 30-60 seconds.
-
Gently agitate the wafer during development to ensure uniform removal of the exposed resist (for a positive-tone resist).
-
-
Rinsing and Drying:
-
Immediately rinse the developed wafer with copious amounts of DI water for 30 seconds.
-
Dry the wafer with a gentle stream of nitrogen.
-
-
Inspection:
-
Inspect the patterned features using a scanning electron microscope (SEM) to evaluate resolution and pattern fidelity.
-
Data Presentation
The performance of HFIP-containing fluoropolymer photoresists can be evaluated based on their sensitivity and resolution. The following table summarizes representative lithographic performance data.
| Photoresist Formulation | Polymer | PAG | Exposure Dose (µC/cm²) | Achieved Feature Size (Trench) | Reference |
| S04 | HF03 (HFIP-containing) | Yes | 3 | ~40 nm | [4][5] |
| S03 | HF02 (HFIP-containing) | Yes | 7 | ~100 nm | [1] |
| S02 | HF01 (Fluorinated, no HFIP) | Yes | < 14 | ~100 nm | [1] |
| S01 | Non-fluorinated Polymer | Yes | 52 | ~100 nm | [1] |
| S08 | HF03 (HFIP-containing) | No | ~150 | ~100 nm | [1] |
| S07 | HF02 (HFIP-containing) | No | ~150 | - | [1] |
Visualizations
The following diagram illustrates the proposed mechanism for acid generation from the HFIP moiety upon electron beam exposure and the subsequent acid-catalyzed deprotection of the polymer.
Caption: Acid generation and deprotection in HFIP-containing photoresists.
The diagram below outlines the major steps in the electron beam lithography process using HFIB-based photoresists.
Caption: Workflow for electron beam lithography.
References
- 1. resist_and_e-beam_recipes [NanoWiki] [nano.physics.leidenuniv.nl]
- 2. nano.ceitec.cz [nano.ceitec.cz]
- 3. ebeammachine.com [ebeammachine.com]
- 4. researchgate.net [researchgate.net]
- 5. Lithography Recipes - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 6. How to Use Photoresist and E Beam Resist Technology [microsi.com]
- 7. researchgate.net [researchgate.net]
- 8. Willson Research Group - 157 Photoresist Materials [willson.cm.utexas.edu]
- 9. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]
Application Notes and Protocols for Hexafluoroisobutene as a Refrigerant and Blowing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisobutene (HFIB), with the chemical formula C4H2F6, is a hydrofluoroolefin (HFO) that has garnered interest as a potential refrigerant and blowing agent due to its favorable environmental properties. This document provides a comprehensive overview of its application in these fields, including its physical and environmental characteristics, as well as detailed, adaptable experimental protocols for its evaluation. While specific performance data for this compound in these applications is limited in publicly available literature, this guide offers a framework for its systematic investigation.
Properties of this compound
A summary of the key physical and environmental properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C4H2F6 | [1][2] |
| CAS Number | 382-10-5 | [1][2] |
| Molecular Weight | 164.05 g/mol | [3] |
| Boiling Point | -6.2 to 14.5 °C | [2][3][4] |
| Melting Point | -148.3 °C | [4] |
| Liquid Density (at 20°C) | 1.391 - 1.53 g/cm³ | [4][5] |
| Vapor Pressure (at 20°C) | 1 bar / 123 psi | [1][4] |
| Water Solubility (at 20°C) | 272 mg/L | [5] |
| Global Warming Potential (GWP) | < 1 | |
| Ozone Depletion Potential (ODP) | 0 |
Application as a Refrigerant
This compound's low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP) make it an attractive candidate for refrigeration applications. Its boiling point suggests it may be suitable for medium-temperature refrigeration systems. However, a thorough evaluation of its thermodynamic performance is crucial.
Experimental Protocol: Evaluation of Refrigerant Performance
This protocol outlines a procedure to determine the coefficient of performance (COP) and cooling capacity of this compound in a vapor-compression refrigeration cycle.
Objective: To experimentally determine the Coefficient of Performance (COP) and cooling capacity of this compound.
Materials and Equipment:
-
Vapor-compression refrigeration test rig equipped with:
-
Compressor compatible with HFO refrigerants
-
Condenser (water-cooled or air-cooled)
-
Evaporator (water-cooled or air-cooled)
-
Thermostatic expansion valve
-
Flow meter
-
Pressure transducers
-
Thermocouples
-
Power analyzer
-
-
This compound (refrigerant grade)
-
Compatible lubricant
-
Data acquisition system
Procedure:
-
System Preparation:
-
Evacuate the refrigeration system to remove any air and moisture.
-
Charge the system with the specified amount of this compound and compatible lubricant.
-
Leak-check the entire system.
-
-
Experimental Setup:
-
Set the desired evaporating and condensing temperatures by controlling the flow and temperature of the heat transfer fluids (water or air) in the evaporator and condenser.
-
Turn on the compressor and allow the system to reach a steady state. A steady state is typically achieved when temperature and pressure readings remain constant over a significant period.
-
-
Data Acquisition:
-
At steady state, record the following parameters using the data acquisition system:
-
Refrigerant pressure and temperature at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
Inlet and outlet temperatures and flow rates of the heat transfer fluids in the evaporator and condenser.
-
-
-
Calculations:
-
Refrigeration Effect (Q_e): Calculate the heat absorbed in the evaporator using the refrigerant's enthalpy change: Q_e = m_ref * (h_out_evap - h_in_evap) where m_ref is the refrigerant mass flow rate, and h is the specific enthalpy at the respective points.
-
Compressor Work (W_c): This is the power consumed by the compressor, measured by the power analyzer.
-
Coefficient of Performance (COP): COP = Q_e / W_c
-
Cooling Capacity: This is equivalent to the refrigeration effect (Q_e).
-
-
Data Analysis:
-
Repeat the measurements at various evaporating and condensing temperatures to map the performance of this compound under different operating conditions.
-
Compare the results with those of conventional refrigerants (e.g., R134a) to assess its relative performance.
-
Safety Precautions:
-
This compound is a gas under pressure and may be toxic if inhaled. Handle in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
References
- 1. CAS 382-10-5 | 1300-3-31 | MDL MFCD01631697 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. This compound | 382-10-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 382-10-5 [m.chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
safe handling and storage procedures for hexafluoroisobutene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of hexafluoroisobutene (HFIB). It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₂F₆ | [1] |
| Molar Mass | 164.05 g/mol | [2] |
| Boiling Point | 14.1 °C (57.4 °F) | [2] |
| Melting Point | -111 °C | [3] |
| CAS Number | 382-10-5 | [1][4] |
| Inhalation Toxicity (Rat, LC50, 4 hr) | 1425 ppm | [1][5] |
| Storage Temperature | Cool, dry, well-ventilated area, protect from sunlight, do not expose to temperatures exceeding 50°C. | [1][6] |
Frequently Asked Questions (FAQs)
Handling and Personal Protective Equipment (PPE)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a colorless gas that is toxic if inhaled.[1] It is also a liquefied gas under pressure and may explode if heated.[1] Contact with the liquid can cause frostbite.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood.[2]
Q2: What is the minimum required PPE when working with this compound?
A2: Due to its toxicity and gaseous nature, appropriate PPE is essential. This includes:
-
Respiratory Protection: In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) or a full-face air-purifying respirator with appropriate cartridges is necessary.[1]
-
Eye Protection: Chemical goggles or safety glasses with a face shield are required.[1]
-
Hand Protection: Protective gloves, such as nitrile gloves for small quantities, should be worn. For larger quantities, heavier, chemical-resistant gloves are recommended.
-
Skin and Body Protection: A fire-resistant lab coat or chemical-resistant apron is necessary. For significant exposure risks, a fully encapsulated chemical- and vapor-protective suit (Level A) may be required.
Q3: How should I properly store cylinders of this compound?
A3: Cylinders should be stored upright and firmly secured to prevent them from falling or being knocked over.[6] Store them in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][6] Do not expose cylinders to temperatures exceeding 50°C.[1][6] Separate full cylinders from empty ones.[6]
Q4: What materials are incompatible with this compound?
A4: this compound can react violently with strong oxidizing agents, reducing agents, and alkali metals.[1][4] It is important to avoid contact with these substances.
Experimental Troubleshooting
Q5: I am attempting a hexafluoroisobutylation of an enolate, but I am observing the formation of a gem-difluoroalkene instead of the desired product. What is causing this?
A5: This is a common issue arising from a competing S\N2' reaction mechanism, which leads to β-fluoride elimination.[1] this compound is highly electrophilic, and its reaction with nucleophiles can favor this pathway.[1] To promote the desired reaction, consider a tandem elimination/allylic shift/hydrofluorination process.[1] This can be achieved by generating this compound in situ from a precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane in the presence of a suitable base.
Q6: My reaction with this compound is sluggish or incomplete. What can I do to improve the reaction rate?
A6: Several factors could contribute to a slow reaction. Ensure that your reagents are pure and dry, as moisture can interfere with many organometallic and base-mediated reactions. The choice of solvent can also be critical; ensure it is appropriate for the specific reaction and is anhydrous. Temperature control is also important; while some reactions proceed at room temperature, others may require cooling or gentle heating. Consult the specific protocol for the recommended temperature range.
Q7: I am having difficulty purifying my product after a reaction with this compound. Are there any general tips?
A7: Products of this compound reactions can sometimes be volatile, which can complicate purification by methods that involve heating under vacuum. Consider alternative purification techniques such as flash chromatography on silica gel. Due to the fluorine content, monitoring the purification can be effectively done using ¹⁹F NMR spectroscopy in addition to standard ¹H NMR and TLC.
Emergency Procedures
Q8: What should I do in case of an accidental release of this compound gas?
A8: In the event of a gas release, immediately evacuate the area and ensure it is well-ventilated.[1][6] If the release is inside a building, go outside to get fresh air. Do not attempt to handle the leak without appropriate respiratory protection.[1] If the leak is significant, contact your institution's emergency response team.
Q9: What are the first-aid measures for inhalation exposure to this compound?
A9: If someone inhales this compound, immediately move them to fresh air and keep them comfortable for breathing.[1] If they are not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1]
Q10: How should I handle skin or eye contact with liquid this compound?
A10: For skin contact, which may cause frostbite, wash the affected area with plenty of water.[1] Do not rub the affected area. For eye contact, immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] In both cases, seek immediate medical attention.[1]
Experimental Protocols
Protocol 1: General Procedure for Hexafluoroisobutylation of a Ketoester
This protocol is a general guideline for the reaction of a ketoester with this compound, generated in situ, to introduce the hexafluoroisobutyl group.
Materials:
-
Anhydrous solvent (e.g., THF, DMF)
-
Ketoester
-
Base (e.g., NaH, DBU)
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Inert gas (e.g., Argon, Nitrogen)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere.
-
Add the anhydrous solvent to the flask.
-
Add the base to the solvent and cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the ketoester in the anhydrous solvent to the flask.
-
Stir the mixture for the time specified in your specific protocol to allow for enolate formation.
-
Slowly add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified duration.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Hexafluoroisobutene Polymerization During Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to safely manage the storage of hexafluoroisobutene (HFIB) and prevent its unintended polymerization. Given the reactive nature of HFIB, adherence to proper storage and handling protocols is critical to ensure laboratory safety and material integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFIB) and why is its polymerization a concern?
A1: this compound (HFIB), with the chemical formula C4H2F6, is a colorless gas that is a valuable building block in the synthesis of various fluorinated compounds.[1][2] Like many unsaturated monomers, HFIB can undergo spontaneous polymerization, where individual molecules react with each other to form long chains or polymers.[3] This process is often exothermic and can lead to a rapid increase in pressure within the storage container, potentially causing a hazardous rupture.[4] Polymer formation also depletes the monomer, rendering the product unusable for its intended purpose.
Q2: What are the primary triggers for HFIB polymerization?
A2: The polymerization of HFIB is typically initiated by free radicals.[5] The formation of these reactive species can be triggered by:
-
Elevated Temperatures: Storage at temperatures above the recommended limits can accelerate the rate of spontaneous polymerization.[3] Safety data sheets for HFIB explicitly warn against exposing it to temperatures exceeding 50 °C.[3][4]
-
Sunlight/UV Exposure: Ultraviolet radiation can provide the energy to initiate the formation of free radicals.[3]
-
Contamination: The presence of impurities or incompatible materials can catalyze polymerization.
Q3: How should I properly store my HFIB cylinders?
A3: Proper storage is the first line of defense against unwanted polymerization. Follow these guidelines:
-
Temperature Control: Store cylinders in a cool, dry, and well-ventilated area.[3][4] Do not expose them to temperatures exceeding 50 °C.[3]
-
Protection from Sunlight: Keep cylinders away from direct sunlight.[3]
-
Cylinder Security: Securely chain cylinders in an upright position to prevent them from falling.[3][4]
-
Incompatible Materials: Store HFIB away from incompatible substances such as strong oxidizing agents and alkali metals.[3]
Q4: Are there chemical inhibitors that can prevent HFIB polymerization?
Q5: How can I check if my HFIB has started to polymerize?
A5: Detecting the onset of polymerization early is crucial. Here are some signs to look for:
-
Visual Inspection of the Cylinder: Check for any bulging or deformation of the cylinder, which could indicate a pressure increase.[6][7]
-
Frost or Ice Formation: A rapid, uncontrolled polymerization can generate heat, causing the liquefied gas to boil and the outside of the cylinder to become cold or frosty.
-
Changes in Pressure: If the cylinder is equipped with a pressure gauge, a significant and unexplained increase in pressure could signal polymerization.
-
Difficulty in Dispensing: The formation of solid polymer can clog the cylinder valve, making it difficult to dispense the gas.
Troubleshooting Guide
This section provides a step-by-step guide to address potential issues related to HFIB polymerization.
| Problem/Observation | Potential Cause | Recommended Action(s) |
| Cylinder is warm to the touch or shows signs of frost/ice. | Runaway polymerization is likely occurring. This is an EMERGENCY situation. | 1. Evacuate the area immediately. 2. Notify your institution's emergency response team and the local fire department. 3. Do not attempt to move or handle the cylinder. 4. If it is safe to do so from a distance, cool the cylinder with a water spray.[3] |
| Visible bulging or deformation of the cylinder. | Significant pressure buildup due to polymerization. This is an EMERGENCY situation. | 1. Evacuate the area immediately. 2. Follow the same emergency procedures as for a warm or frosty cylinder. |
| Difficulty opening the cylinder valve or no gas flow. | The valve may be clogged with polymer. | 1. Do not apply excessive force to the valve. 2. Safely discontinue use of the cylinder. 3. Contact the gas supplier for instructions on how to proceed. They may have specialized procedures for handling clogged cylinders. |
| Suspected polymerization but no immediate signs of danger. | Slow polymerization may be occurring. | 1. Move the cylinder to a well-ventilated, isolated area if it is safe to do so. 2. Monitor the cylinder for any changes in temperature or pressure. 3. Contact the supplier for advice and to arrange for the return or disposal of the cylinder. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (HFIB)
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry, well-ventilated area; Do not exceed 50 °C[3] | To minimize the rate of spontaneous polymerization. |
| Sunlight Exposure | Protect from direct sunlight[3] | To prevent UV-induced initiation of polymerization. |
| Cylinder Orientation | Upright and securely chained[3][4] | To prevent falls and physical damage to the cylinder and valve. |
| Incompatible Materials | Segregate from strong oxidizing agents and alkali metals[3] | To prevent catalytic initiation of polymerization. |
Table 2: Potential Polymerization Inhibitors for Fluorinated Monomers (for consideration with HFIB)
| Inhibitor Class | Examples | General Mechanism of Action |
| Terpenes | α-Pinene, α-Terpinene, Terpinolene | Act as free radical scavengers. |
| Phenolics | 4-tert-butylcatechol (TBC), Hydroquinone monomethyl ether (MEHQ) | React with and neutralize free radicals to terminate polymerization chains. |
Disclaimer: The efficacy and optimal concentration of these inhibitors for HFIB have not been definitively established in publicly available literature. Small-scale testing is recommended before large-scale implementation.
Experimental Protocols
Protocol 1: Monitoring HFIB Purity and Detecting Polymer Formation by Gas Chromatography (GC)
Objective: To assess the purity of the HFIB monomer and detect the presence of low molecular weight oligomers.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.[8] A capillary column appropriate for separating volatile fluorinated compounds should be used.
-
Sample Preparation: Due to the gaseous nature of HFIB, a gas-tight syringe or a gas sampling valve is required for injection.
-
GC Conditions (Example):
-
Injector Temperature: 200 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen[9]
-
-
Analysis:
-
Inject a known volume of the HFIB gas from the cylinder headspace.
-
The resulting chromatogram should show a major peak corresponding to HFIB.
-
The presence of additional, later-eluting peaks may indicate the formation of dimers, trimers, or other oligomers.
-
The purity of the HFIB can be estimated by the relative area of the main peak.
-
Protocol 2: Detection of Poly(HFIB) using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of polymeric material in the HFIB cylinder or associated equipment.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[10]
-
Sample Collection: If a solid residue is found in the cylinder valve or transfer lines, carefully collect a small sample.
-
Analysis:
-
Place the solid sample directly on the ATR crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
The spectrum of poly(HFIB) will exhibit strong absorbance bands characteristic of C-F bonds (typically in the 1400-1000 cm⁻¹ region) and C-C single bonds, which will be distinct from the C=C double bond absorbance of the HFIB monomer. By comparing the obtained spectrum with a reference spectrum of pure HFIB, the presence of polymer can be confirmed.[11]
-
Visualizations
References
- 1. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 2. 382-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. scribd.com [scribd.com]
- 5. Detecting and Tracking β-Amyloid Oligomeric Forms and Dynamics In Vitro by a High-Sensitivity Fluorescent-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. piapr.org [piapr.org]
- 8. A simplified gas chromatographic method for quantifying the sevoflurane metabolite hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Fourier Transform Infrared Spectroscopy - Stress Engineering Services, Inc [stress.com]
Technical Support Center: Optimizing Reactions of Hexafluoroisobutene Derivatives
Welcome to the Technical Support Center for optimizing reaction conditions for hexafluoroisobutene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with hexafluoroisobutylene (HFIB)?
Hexafluoroisobutylene is a gas at room temperature, which can make its handling and accurate measurement for small-scale reactions challenging, often requiring specialized equipment.[1] A common strategy to circumvent this issue is to generate HFIB in situ from a stable, liquid precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.[1][2]
Q2: A significant byproduct in my reaction is a pentafluoroalkenylated compound. What is causing this and how can I prevent it?
The formation of a pentafluorinated alkene is a common issue arising from β-fluoride elimination, which is a competing reaction pathway.[3] This side reaction is particularly prevalent when using alkali metal bases.[3][4] To favor the desired hexafluoroisobutylation, the use of tetrabutylammonium fluoride (TBAF) as the base is recommended, as it promotes the hydrofluorination of the intermediate alkene.[3][4]
Q3: Why is the purification of my this compound derivative proving difficult?
Fluorinated compounds exhibit unique intermolecular forces, such as fluorous-fluorous interactions, and can have altered solubility profiles compared to their non-fluorinated analogs.[5] These properties can complicate standard purification techniques. Common issues include the co-elution of structurally similar impurities.[5] Specialized techniques like fluorous solid-phase extraction (F-SPE) can be highly effective.[5]
Q4: What is fluorous solid-phase extraction (F-SPE) and when should I use it?
F-SPE is a purification technique that utilizes a stationary phase with a high affinity for fluorinated compounds.[5] It is particularly useful for separating fluorous-tagged molecules from non-fluorinated reactants, reagents, or byproducts.[5][6] This method is highly predictable and can be automated, making it suitable for high-throughput purification.[6][7]
Troubleshooting Guides
Guide 1: Low Yield in Hexafluoroisobutylation Reactions
Low yields are a common problem in chemical synthesis.[8] This guide provides a systematic approach to troubleshooting low-yielding hexafluoroisobutylation reactions.
Is your starting material fully consumed?
-
Analysis: Check the crude reaction mixture by TLC, NMR, or LC-MS to determine if the starting material has been consumed.[8]
-
Troubleshooting:
-
Incomplete Reaction: If starting material remains, consider increasing the reaction time, temperature, or the equivalents of the hexafluoroisobutylene precursor and base.[9] Ensure your reagents are pure and the solvent is anhydrous.[9]
-
Decomposition: If little to no starting material or product is observed, and there is significant baseline material on a TLC plate, your product may be decomposing under the reaction or workup conditions.[8] Consider lowering the reaction temperature or using a milder workup procedure.[8]
-
What are the major components of your crude reaction mixture?
-
Analysis: Use analytical techniques such as NMR or LC-MS to identify the major species in your crude product mixture.[8]
-
Troubleshooting:
-
Pentafluoroalkene byproduct: As discussed in the FAQs, this is likely due to β-fluoride elimination. Switch to a fluoride source like TBAF as the base to promote the desired hydrofluorination.[3][4]
-
Other side products: The formation of other byproducts may indicate that the reaction conditions are not optimal. Refer to the data on reaction condition optimization to select the best solvent, base, and temperature for your specific substrate.
-
Below is a logical workflow for troubleshooting low-yield reactions:
Data Presentation
Table 1: Optimization of Reaction Conditions for the Hexafluoroisobutylation of a Ketoester
The following table summarizes the optimization of reaction conditions for the hexafluoroisobutylation of a model ketoester. The reaction involves the in situ generation of hexafluoroisobutylene from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and subsequent reaction with the enolate. The desired product is the hexafluoroisobutylated ketoester, while the major byproduct is the pentafluoroalkenylated compound.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Byproduct (%) |
| 1 | NaOH (powder) | THF | -20 | 2 | 12 | 45 |
| 2 | LiOH | THF | -20 | 2 | 14 | 51 |
| 3 | TBAF (4) | THF | -20 | 2 | Trace | 69 |
| 4 | TBAF (10) | THF | -20 | 2 | 63 | Trace |
| 5 | TBAF (10) | CH₂Cl₂ | -20 | 2 | 39 | Trace |
| 6 | TBAF (10) | Toluene | -20 | 2 | 25 | Trace |
| 7 | TBAF (10) | THF | 0 | 1 | 55 | Trace |
| 8 | TBAF (10) | THF | -50 | 1 | 48 | Trace |
Data adapted from a study on the hexafluoroisobutylation of enolates.[2][3][10] The results indicate that using a larger excess of TBAF is crucial for suppressing the formation of the pentafluoroalkene byproduct and maximizing the yield of the desired hexafluoroisobutylated product.[3] THF was found to be the optimal solvent among those tested.
Experimental Protocols
Protocol 1: General Procedure for the Hexafluoroisobutylation of a Ketoester
This protocol is a general method for the hexafluoroisobutylation of a ketoester using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane as the HFIB precursor and TBAF as the base.
Materials:
-
Ketoester substrate
-
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketoester substrate.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add the TBAF solution (10 equivalents) to the stirred solution.
-
After stirring for 5-10 minutes, add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (typically 2-3 equivalents) dropwise.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) of a this compound Derivative
This protocol outlines the steps for purifying a fluorous compound from a reaction mixture using a fluorous SPE cartridge.
Materials:
-
Crude reaction mixture containing the fluorous product
-
Fluorous SPE cartridge
-
Fluorophobic solvent (e.g., 80:20 methanol/water)
-
Fluorophilic solvent (e.g., methanol or tetrahydrofuran)
-
Sample loading solvent (e.g., DMF)
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Elution of Non-Fluorous Compounds:
-
Wash the cartridge with the fluorophobic solvent (e.g., 80:20 methanol/water).[6]
-
Collect this fraction, which contains the non-fluorinated impurities.
-
-
Elution of the Fluorous Product:
-
Elute the desired fluorous product from the cartridge using the fluorophilic solvent (e.g., methanol).[5]
-
Collect this fraction.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC or LC-MS to confirm the separation.
-
Concentrate the fraction containing the purified fluorous product under reduced pressure.
-
Reaction Mechanism Visualization
The hexafluoroisobutylation of enolates using 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane and TBAF proceeds through a tandem elimination/allylic shift/hydrofluorination mechanism.[3][4]
References
- 1. bia.si [bia.si]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Hexafluoroisobutene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude hexafluoroisobutene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as hexafluoroacetone and acetic anhydride, depending on the synthesis method.
-
By-products: Perfluoroisobutylene is a significant toxic by-product that can be formed. Other by-products may include hexafluoroacetone hydrate.
-
Solvents: Residual solvents used during the synthesis and workup.
-
Oligomers and Polymers: Small amounts of this compound oligomers or polymers may form, especially during storage or upon heating.
Q2: What is the most common method for purifying crude this compound?
A2: Fractional distillation is the most frequently employed method for the purification of crude this compound. Due to its volatile nature (boiling point: 14.1 °C), this process requires careful temperature and pressure control.
Q3: How can I analyze the purity of my this compound sample?
Q4: Can extractive distillation be used to purify this compound?
A4: Extractive distillation is a viable option, particularly for separating components with close boiling points or for breaking azeotropes.[3] This technique involves adding a high-boiling, non-volatile solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. The selection of an appropriate solvent is crucial for the success of this method.[3][4][5][6][7]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Insufficient Column Efficiency | Use a fractionating column with a higher number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or structured packing).[8] |
| Incorrect Reflux Ratio | Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. This can be achieved by controlling the rate of distillate collection. |
| Fluctuating Heat Input | Ensure a stable and uniform heat source. Use a heating mantle with a stirrer to promote even boiling. |
| Improper Thermometer Placement | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Formation of Azeotropes | Some impurities may form azeotropes with this compound, making separation by simple fractional distillation difficult. Consider using extractive distillation or pressure-swing distillation. |
Problem: Product is contaminated with high-boiling impurities.
| Possible Cause | Solution |
| Distillation Temperature Too High | Carefully control the head temperature to match the boiling point of this compound. Overheating can cause higher-boiling impurities to co-distill. |
| Bumping or Splashing | Ensure smooth boiling by using boiling chips or a magnetic stirrer. Gradual heating can prevent bumping, which can carry non-volatile impurities into the distillate. |
Problem: Low product recovery.
| Possible Cause | Solution |
| Product Loss Due to Volatility | Ensure all joints in the distillation apparatus are well-sealed to prevent the escape of volatile this compound gas. Use a cold trap (e.g., with dry ice/acetone) to capture any product that bypasses the condenser. |
| Hold-up in the Column | The distillation column and packing material will retain some liquid. For small-scale distillations, this can represent a significant loss. Choose a column size appropriate for the amount of material being distilled. |
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Problem: Poor peak separation or resolution.
| Possible Cause | Solution |
| Inappropriate GC Column | Select a column with a stationary phase that provides good selectivity for fluorinated compounds and the expected impurities. A mid-polarity column is often a good starting point. |
| Suboptimal Temperature Program | Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas (e.g., helium, hydrogen) flow rate for the specific column dimensions to achieve the best separation efficiency. |
Problem: Inaccurate quantification of impurities.
| Possible Cause | Solution |
| Lack of a Validated Method | Develop and validate a GC-MS method using certified reference standards for this compound and known potential impurities to ensure accurate quantification. |
| Detector Saturation | If the concentration of the main component is very high, it may saturate the detector. Dilute the sample with a suitable solvent before analysis. |
Experimental Protocols
Fractional Distillation of Crude this compound (General Procedure)
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Cold trap (e.g., dry ice/acetone bath)
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed. Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charging the Flask: Cool the crude this compound and charge it into the distillation flask.
-
Distillation:
-
Begin gentle heating and stirring.
-
Carefully observe the temperature. Collect the first fraction, which will likely contain low-boiling impurities, until the temperature stabilizes at the boiling point of this compound (14.1 °C).
-
Change the receiving flask to collect the pure this compound fraction. Maintain a steady distillation rate by controlling the heat input.
-
Monitor the temperature closely. A sharp rise in temperature indicates that the majority of the product has distilled and higher-boiling impurities are beginning to come over.
-
Stop the distillation before the flask goes to dryness.
-
-
Product Collection and Storage: The collected pure this compound should be kept in a tightly sealed container at low temperature to prevent polymerization and evaporation.
Purity Analysis by GC-MS (General Method)
Objective: To determine the purity of a this compound sample and identify any impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile fluorinated compounds (e.g., a mid-polarity phase)
Typical GC-MS Parameters:
| Parameter | Value |
| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Inlet Temperature | 200 °C (or appropriate for sample introduction) |
| Oven Program | Initial temp: 40 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C, Hold for 5 min |
| Injection Volume | 1 µL (split injection, e.g., 100:1) |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 30-400 |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Injection: Inject the sample into the GC-MS system.
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). The purity can be estimated based on the relative peak areas.
-
Identify the main peak as this compound based on its mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards, if available.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting poor purification outcomes.
References
- 1. youtube.com [youtube.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. Extractive Distillation Method for Azeotropes - ChemEnggHelp [chemengghelp.com]
- 4. research.utwente.nl [research.utwente.nl]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pure.mpg.de [pure.mpg.de]
- 7. egon.cheme.cmu.edu [egon.cheme.cmu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hexafluoroisobutene Synthesis Scale-Up
Welcome to the Technical Support Center for the scale-up of hexafluoroisobutene (HFIB) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning HFIB synthesis from laboratory to industrial scale. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
This section provides systematic guidance for identifying and resolving common issues encountered during the scale-up of this compound synthesis.
Issue 1: Decreased Yield and Selectivity at Scale
A common challenge in scaling up is a noticeable drop in product yield and the formation of unwanted byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Heat Transfer | In larger reactors, inefficient heat dissipation can lead to localized hotspots, promoting side reactions. Ensure the reactor's cooling system is adequate for the increased volume and reaction exotherm. Consider a reactor with a higher surface-area-to-volume ratio or improved agitation. |
| Mass Transfer Limitations | Inadequate mixing of reactants, especially in gas-liquid phase reactions, can lower the reaction rate and selectivity. Optimize the agitation speed and impeller design to ensure homogeneity. For gas-phase reactions, ensure uniform flow and distribution of reactants. |
| Changes in Reaction Kinetics | Reaction kinetics can be affected by changes in pressure and temperature distribution at a larger scale. Re-evaluate and optimize reaction parameters such as temperature, pressure, and residence time for the specific scaled-up reactor geometry. |
| Catalyst Deactivation | At an industrial scale, impurities in feedstock or prolonged operation can lead to faster catalyst deactivation. Implement a catalyst regeneration or replacement schedule. Ensure high-purity raw materials to minimize catalyst poisoning. |
Logical Troubleshooting Workflow:
Issue 2: Thermal Runaway and Pressure Buildup
Fluorination reactions are often highly exothermic. Inadequate control during scale-up can lead to a thermal runaway, a dangerous situation characterized by a rapid increase in temperature and pressure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Reagent Feed Rate | The rate of reactant addition may exceed the cooling capacity of the reactor. Implement a controlled, gradual feed of the limiting reactant and monitor the temperature closely. |
| Insufficient Cooling | The reactor's cooling system may be undersized for the heat generated at a larger scale. A thorough thermal hazard assessment should be conducted before scale-up to ensure adequate cooling capacity. |
| Agitation Failure | Loss of mixing can lead to the formation of localized hot spots and initiate a thermal runaway. Install redundant agitators or have backup power for the agitation system. |
| Formation of Gaseous Byproducts | Unexpected side reactions can generate non-condensable gases, leading to a rapid pressure increase. Ensure the reactor is equipped with an appropriately sized pressure relief system. |
Emergency Response Protocol for Thermal Runaway:
Issue 3: Product Purification Challenges
Isolating high-purity this compound at a large scale can be complicated by the presence of unreacted starting materials,
troubleshooting low yields in hexafluoroisobutene reactions
Welcome to the technical support center for hexafluoroisobutene (HFIB) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other challenges during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and use of this compound.
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in this compound reactions can stem from several factors. Here are the most common issues and how to address them:
-
Suboptimal Reaction Temperature: The temperature for HFIB synthesis is critical. For instance, in the reaction of ketene with hexafluorothioacetone, the temperature should generally be within the range of 300-800°C[1]. Running the reaction at temperatures that are too low can lead to poor conversion, while excessively high temperatures may cause decomposition of reactants and products.
-
Presence of Impurities: Sulfur, in particular, has been shown to lower the yield of this compound when reacting ketene with hexafluorothioacetone[1]. Ensure your starting materials are of high purity and consider purification steps for intermediates.
-
Formation of Byproducts: The synthesis of hexafluorothioacetone can produce toxic byproducts, including perfluoroisobutylene, which can affect the subsequent reaction yield[1]. Trapping crude product mixtures with methanol can help remove perfluoroisobutylene[1].
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products. For the reaction of ketene with hexafluorothioacetone, a 1:1 molar ratio has been used[1].
-
Suboptimal Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product decomposition or the formation of undesired side products. Monitor the reaction progress using appropriate analytical techniques (e.g., GC, NMR) to determine the optimal reaction time.
Question: I am observing the formation of a pentafluoroalkene byproduct instead of my desired hexafluoroisobutylated product. Why is this happening and how can I prevent it?
Answer: The formation of a pentafluoroalkene is a common issue and is typically the result of an undesired SN2' reaction mechanism, which involves a β-fluoride elimination[2][3]. This compound is highly electrophilic, and its reaction with nucleophiles can proceed via this pathway[3][4].
To favor the desired saturated hexafluorinated product, you can employ the following strategies:
-
Use of Excess Fluoride Anions: The presence of an excess of a fluoride source, such as tetrabutylammonium fluoride (TBAF), can promote the hydrofluorination of the initially formed pentafluoroalkene intermediate, converting it to the desired hexafluoroisobutylated compound[2][4].
-
Choice of Base: When generating this compound in situ from a precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane, the choice of base is critical. While alkali metal bases can lead to the formation of inorganic fluoride salts that are not sufficiently nucleophilic to promote hydrofluorination, strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can generate an in situ fluorinating agent that favors the formation of the saturated product[3][5].
Question: I am struggling with handling gaseous this compound. Are there alternative approaches?
Answer: Yes, due to its low boiling point (14.1°C), handling gaseous this compound can be challenging and requires specialized equipment[2][4]. A more convenient and increasingly common method is the in situ generation of this compound from a stable, liquid precursor.
A widely used precursor is 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane. This reagent is a liquid at room temperature and, under basic conditions, undergoes a rapid elimination of HBr to generate this compound directly in the reaction mixture[2][3][4]. This approach avoids the need to handle the gas directly and allows for more accurate measurement of the reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound?
A1: Historically, this compound has been prepared through various methods, including the reaction of hexafluoroacetone with ketene and the dehydration of hexafluoro-2-methyl-2-propanol[1]. A significant route involves the reaction of ketene or a ketene-generating compound with hexafluorothioacetone at elevated temperatures (300-800°C)[1]. More recently, methods for the in situ generation of this compound from precursors like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane have become popular for its application in fluoroalkylation reactions[2][3].
Q2: How can I purify my crude this compound product?
A2: The crude product mixture from a this compound synthesis can be purified by distillation[1]. Prior to distillation, it is often beneficial to pass the reaction effluent through traps to remove impurities. For instance, caustic traps can be used to remove residual ketene and hexafluorothioacetone[1]. Cold traps containing methanol can be employed to react with and remove the toxic byproduct perfluoroisobutylene[1]. Gas chromatography is a suitable analytical method to assess the purity of the final product[1].
Q3: What are the key safety considerations when working with this compound and its precursors?
A3: this compound is toxic if inhaled and is a gas at room temperature, which necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment[6]. The synthesis can also produce toxic byproducts like perfluoroisobutylene[1]. Precursors like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane should also be handled with care. It is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment[6]. The product is stable under normal handling and storage conditions but may polymerize[6]. It should be protected from sunlight and not exposed to temperatures exceeding 50°C[6].
Q4: How does solvent choice impact the yield of hexafluoroisobutylation reactions?
A4: The choice of solvent can have a dramatic effect on the reaction yield and selectivity. For example, in the hexafluoroisobutylation of enolates using an in situ generated electrophile, changing the solvent from THF to acetonitrile was shown to substantially increase the yield of the desired product[2]. In contrast, using a more polar solvent like DMF resulted in a complex mixture and a very low yield[2]. It is therefore essential to optimize the solvent for your specific reaction system.
Data Summary
Table 1: Effect of Reaction Conditions on the Yield of Hexafluoroisobutylation of a Ketoester
| Entry | Electrophile (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Product 1b (%) | Yield of Side-product 1c (%) |
| 1 | 2.0 | THF | -20 | 2 | 12 | 45 |
| 11 | 2.0 | Acetonitrile | -20 then RT | 5 | 53 | 11 |
| 12 | 2.0 | DMF | -20 then RT | 5 | 8 | - |
| 13 | 1.1 | Acetonitrile | -20 then RT | 5 | 71 | 11 |
| 14 | 1.1 | THF | -20 then RT | 5 | 32 | 19 |
| 15 | 1.1 | Acetonitrile | 0 | 5 | 35 | 12 |
Data adapted from a study on the hexafluoroisobutylation of enolates[2]. Product 1b is the desired hexafluoroisobutylated compound, and 1c is the pentafluoroalkenylated side-product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction of Hexafluorothioacetone (HFTA) and Ketene
This protocol is based on a patented industrial process[1].
-
Generation of HFTA: Feed hexafluorothioacetone dimer (95% purity) into a Vycor tube packed with borosilicate glass rings. Heat the tube to approximately 600°C. The dimer will crack to form monomeric HFTA.
-
Reaction with Ketene: Introduce the gaseous HFTA effluent into a reactor with a controlled flow of ketene gas. A helium stream can be used to dilute the ketene.
-
Reaction Conditions: Maintain the reactor temperature at 550°C. Use a 1:1 molar ratio of ketene to HFTA. The residence time in the reactor should be approximately 14 seconds.
-
Product Collection: Pass the reactor effluent through a cold trap maintained at -78°C to condense the product mixture.
-
Purification and Analysis: The crude product can be purified by distillation. Analyze the product fractions by gas chromatography to determine the yield of this compound.
Protocol 2: General Procedure for Hexafluoroisobutylation of Carbonyl Compounds using in situ Generated HFIB
This protocol is a general method adapted from recent literature[2][3].
-
Reaction Setup: To a solution of the carbonyl compound in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the appropriate base (e.g., DBU or TBAF).
-
Addition of Precursor: Cool the reaction mixture to the desired temperature (e.g., -20°C). Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or NMR spectroscopy.
-
Workup: Once the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathway for hexafluoroisobutylation via in situ HFIB generation.
References
- 1. US4244891A - Preparation of hexafluoroisobutylene - Google Patents [patents.google.com]
- 2. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Technical Support Center: Hexafluoroisobutene (HFIB) Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexafluoroisobutene (HFIB). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of HFIB with various catalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFIB) and what are its primary applications in research? A1: this compound (HFIB), with the formula (CF₃)₂C=CH₂, is a colorless, toxic, and highly reactive gas.[1][2] Structurally similar to isobutylene, it is a valuable building block in organofluorine chemistry.[1][2] In research and drug development, it is primarily used to introduce the hexafluoroisobutyl group into molecules, which can significantly alter properties like lipophilicity and metabolic stability.[3] It is also used as a comonomer in the production of specialty fluoropolymers and materials.[2][4]
Q2: What are the most critical safety precautions when handling HFIB? A2: HFIB is a liquefied gas under pressure that is toxic if inhaled and can cause skin and eye irritation.[5] It may also displace oxygen and cause rapid suffocation.[5]
-
Ventilation: Always handle HFIB in a well-ventilated area or a chemical fume hood.[1][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and suitable protective clothing.[5][6] In case of inadequate ventilation, respiratory protection is required.[5]
-
Cylinder Handling: Gas cylinders must be securely chained and protected from physical damage. Ensure the valve is closed and not leaking after each use.[5]
-
Incompatible Materials: HFIB can react violently with strong oxidizing agents, reducing agents, and metals.[1]
Q3: Which types of catalysts are typically used with HFIB? A3: The choice of catalyst depends heavily on the desired transformation.
-
For Nucleophilic Addition/Alkylation: Basic catalysts are common. However, the choice of base is critical. While alkali metal bases like NaOH often lead to undesirable side products, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or fluoride sources like tetrabutylammonium fluoride (TBAF) have proven effective in promoting the desired reaction.[7][8]
-
For Polymerization: Ziegler-Natta and metallocene catalysts are standard for olefin polymerization and can be used for copolymerizing HFIB with other monomers like vinylidene fluoride (VDF).[4][][10]
-
For Oxidation: The oxidation of HFIB to its epoxide can be performed with reagents like sodium hypochlorite or even with oxygen at high temperatures, sometimes in the absence of traditional oxidation catalysts.[2][11]
Q4: What is the most common side reaction when using HFIB with nucleophiles and how can it be avoided? A4: The most common and problematic side reaction is β-fluoride elimination, which occurs via an Sₙ2' mechanism.[7] This leads to the formation of a pentafluorinated alkene instead of the desired hexafluoroisobutylated product. This issue is particularly prevalent when using strong alkali metal bases.[7][8] To avoid this, catalysts that promote a tandem elimination/allylic shift/hydrofluorination pathway are used. Bases like TBAF or DBU have been shown to successfully overcome the competing Sₙ2' mechanism.[7][8]
Troubleshooting Guide
Issue 1: Low or no yield of the desired hexafluoroisobutylated product, with a large amount of a pentafluoroalkene byproduct.
-
Question: My reaction of HFIB with an enolate is yielding primarily the elimination byproduct. What is going wrong and how can I fix it?
-
Answer: This is a classic issue caused by the Sₙ2' pathway (β-fluoride elimination) dominating the reaction.
-
Potential Cause 1: Incorrect Base/Catalyst. You are likely using a strong alkali metal base (e.g., NaOH, tBuOK). These bases favor the elimination pathway.[7][8]
-
Solution 1: Switch to a catalyst system known to promote the desired hydrofluorination cascade. Use tetrabutylammonium fluoride (TBAF) as both a base and fluoride source, or use an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8] DBU generates a DBU·HF salt in situ, which effectively acts as the fluorinating agent for the final step.[8]
-
Potential Cause 2: Reaction Temperature. The reaction temperature might be too high, favoring the elimination pathway.
-
Solution 2: Perform the reaction at a lower temperature. For instance, initial studies on ketoesters were conducted at -20 °C.[7]
-
Issue 2: The reaction is sluggish or stalls completely.
-
Question: My hexafluoroisobutylation reaction is not proceeding to completion. What factors could be inhibiting the catalyst?
-
Answer: Catalyst deactivation or inhibition may be occurring.
-
Potential Cause 1: Catalyst Poisoning. Impurities in your reagents or solvent (e.g., water, other nucleophiles) can irreversibly bind to and deactivate the catalyst.[12][13] Water, in particular, can compete for active sites on the catalyst.[14]
-
Solution 1: Ensure all reagents and solvents are rigorously dried and purified before use. Use anhydrous conditions and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Potential Cause 2: Poor Catalyst Solubility. The catalyst may have poor solubility in the chosen solvent, reducing its effective concentration and activity.[8]
-
Solution 2: Choose a solvent in which the catalyst is more soluble. For example, if using a salt-based catalyst in a non-polar solvent, consider switching to a more polar aprotic solvent like THF or DMF.
-
Potential Cause 3: In-situ Generation Failure. Many protocols generate HFIB in situ from a precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.[8] If the initial elimination of HBr to form HFIB is inefficient, the main reaction will not proceed.
-
Solution 3: Ensure the conditions (e.g., base strength, temperature) are sufficient for the initial elimination step to proceed efficiently before the nucleophile is consumed by side reactions.
-
Issue 3: Inconsistent results when scaling up the reaction.
-
Question: I had a successful small-scale reaction, but upon scale-up, the yield has dropped significantly. Why is this happening?
-
Answer: Scale-up can introduce issues related to mass and heat transfer.
-
Potential Cause 1: Inefficient Mixing. In larger vessels, inefficient stirring can lead to localized high concentrations of reagents and poor distribution of the catalyst, promoting side reactions.
-
Solution 1: Use an appropriate stirring method (e.g., overhead mechanical stirrer) to ensure the reaction mixture remains homogeneous.
-
Potential Cause 2: Poor Temperature Control. Exothermic reactions can be difficult to control on a larger scale. A rise in the internal temperature can favor byproduct formation.
-
Solution 2: Ensure adequate cooling by using an appropriately sized cooling bath and monitor the internal reaction temperature closely. Consider a slower, dropwise addition of reagents to better manage the exotherm.
-
Potential Cause 3: HFIB Handling. HFIB is a gas at room temperature (boiling point: 14.1 °C).[2] On a larger scale, accurately measuring and ensuring it remains in the reaction solution can be challenging.
-
Solution 3: If using HFIB gas directly, bubble it through the cooled reaction mixture at a controlled rate. Alternatively, use a liquid precursor that generates HFIB in situ, which is often more practical and scalable.[8]
-
Data Presentation
Table 1: Comparison of Catalyst/Base Performance in Hexafluoroisobutylation of Ketoester 1a
| Catalyst/Base | Solvent | Temperature (°C) | Desired Product (1b) Yield | Byproduct (1c) Yield | Reference |
| NaOH | THF | -20 | 12% | 45% | [7] |
| TBAF | THF | -20 to RT | Efficient & Selective Formation of 1b | Not reported as major product | [7] |
Table 2: Performance of DBU in Hexafluoroisobutylation of Chiral Glycine Schiff Base
| Catalyst/Base | Solvent | Temperature (°C) | Desired Product Yield (diastereomer 1) | Desired Product Yield (diastereomer 2) | Reference |
| DBU | THF | -20 | 76% | 8% | [8] |
| NaOH | THF | -20 | 25% | Trace (61% byproduct) | [8] |
Experimental Protocols
Protocol: General Procedure for DBU-Mediated Hexafluoroisobutylation of a Chiral Glycine Schiff Base
This protocol is adapted from methodologies reported for the synthesis of 5,5,5,5',5',5'-Hexafluoroleucine.[8]
Materials:
-
Chiral Nickel(II) complex of glycine Schiff base
-
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (HFIB precursor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a connection to an inert gas line.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the chiral Nickel(II) complex (1.0 equiv).
-
Dissolution: Add anhydrous THF via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Precursor Addition: Add the HFIB precursor, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (typically 1.5-2.0 equiv), dropwise via syringe.
-
Base Addition: Add DBU (typically 2.0-2.5 equiv) dropwise to the cooled solution over several minutes. The solution color may change upon addition.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired hexafluoroisobutylated product.
Mandatory Visualizations
Caption: Experimental workflow for DBU-mediated hexafluoroisobutylation.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified reaction pathway for successful hexafluoroisobutylation.
References
- 1. nbinno.com [nbinno.com]
- 2. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of this compound(HFIB) Application-Yuji [yuji-material.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. US7557225B2 - Process for preparing this compound epoxide - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Disposal of Hexafluoroisobutylene (HFIB) Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of hexafluoroisobutylene (HFIB) waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and disposal of HFIB waste.
| Issue | Possible Cause | Solution |
| Unsure how to dispose of a small amount of residual HFIB in a reaction vessel. | Lack of a specific protocol for small quantities. | Do not attempt to neutralize or dispose of down the drain. Small quantities of HFIB must be treated as hazardous waste. The recommended method is to transfer the residual gas into a designated, compatible, and clearly labeled "Halogenated Organic Waste" container for disposal by a licensed hazardous waste management company.[1] Contact your institution's Environmental Health & Safety (EHS) office for specific procedures. |
| A cylinder of HFIB is empty but may still contain residual gas. | Uncertainty about handling "empty" toxic gas cylinders. | All "empty" toxic and highly toxic gas cylinders should be labeled as "empty".[2] It is best to purchase from vendors who will accept the return of empty cylinders.[2] If the vendor does not accept returns, the cylinder must be disposed of through your institution's EHS office as hazardous waste.[2] |
| HFIB waste was accidentally mixed with non-halogenated solvent waste. | Improper waste segregation. | This mixture must now be treated entirely as halogenated hazardous waste.[1] This will likely increase disposal costs.[1] Immediately label the container as "Halogenated Organic Waste" and inform your EHS office of the mixture. Review and reinforce waste segregation protocols with all laboratory personnel to prevent future occurrences. |
| A spill of a solution containing dissolved HFIB has occurred. | Accidental release of hazardous material. | For liquid spills, contain the spill with an inert absorbent material.[3] Slowly add sodium bicarbonate powder or a 5% sodium carbonate solution to neutralize any acidic byproducts, being mindful of potential effervescence.[4] Collect the neutralized mixture using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[4] Decontaminate the spill area with a suitable laboratory detergent and water.[4] Dispose of all contaminated materials as hazardous waste through your EHS office.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hexafluoroisobutylene (HFIB)?
A1: HFIB is a colorless gas that is toxic if inhaled and can cause rapid suffocation by displacing oxygen.[3] It is also a liquefied gas under pressure and may explode if heated.[3] It can cause skin and serious eye irritation.[3] Under fire conditions, it can decompose to emit toxic fumes, including carbon oxides and hydrogen fluoride.
Q2: Can I neutralize HFIB waste in the lab before disposal?
A2: There are no established and verified laboratory-scale protocols for the safe neutralization of HFIB gas. Due to its toxicity and the potential for hazardous reaction byproducts, you should not attempt to neutralize HFIB waste yourself . The standard and recommended disposal method is high-temperature incineration by a licensed hazardous waste facility.[1][4]
Q3: How should I collect and store HFIB waste in the laboratory?
A3: HFIB waste, whether as a gas or dissolved in a solvent, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1][5] This container should be compatible with HFIB, such as high-density polyethylene (HDPE) or glass.[1] Ensure the container is properly sealed and stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]
Q4: Why is it important to segregate halogenated from non-halogenated waste?
A4: Halogenated organic wastes, which include fluorinated compounds like HFIB, require specialized and more expensive disposal methods, typically high-temperature incineration, to ensure their complete destruction.[1][4] Mixing them with non-halogenated wastes contaminates the entire volume, necessitating that all of it be treated by the more costly method.[1] Proper segregation is crucial for both safety and cost-effective waste management.[1][5]
Q5: What is the primary recommended disposal method for HFIB waste?
A5: The primary and most effective method for the complete destruction of fluorinated organic compounds like HFIB is high-temperature incineration in a facility specifically licensed to handle halogenated organic waste.[1][4] This process breaks the stable carbon-fluorine bond.[4]
Q6: What personal protective equipment (PPE) should be worn when handling HFIB waste?
A6: When handling HFIB or its waste, you should wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of HFIB gas should be performed in a certified chemical fume hood.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C4H2F6 | [7] |
| Molar Mass | 164.050 g·mol−1 | [7] |
| Boiling Point | 14.1 °C (57.4 °F; 287.2 K) | [7] |
| GHS Hazard Statements | H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects), H372 (Causes damage to organs through prolonged or repeated exposure) | [7] |
| Recommended Incineration Temperature | 1,600 to 2,500 °F (depending on contaminants) | [8] |
| Required Destruction and Removal Efficiency (DRE) for Incineration | ≥ 99.99% for harmful chemicals | [8] |
Experimental Protocols
As direct neutralization of HFIB in a laboratory setting is not recommended, this section focuses on the protocol for proper waste segregation, which is a critical experimental step.
Protocol for Segregation of Hexafluoroisobutylene Waste
-
Container Selection: Obtain a designated hazardous waste container from your institution's EHS office. This container should be clearly labeled "Halogenated Organic Waste".[1] Ensure the container material (e.g., HDPE, glass) is compatible with HFIB and any solvents used.[1]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1] The label must include: "Hazardous Waste", the full chemical name "Hexafluoroisobutylene", and the associated hazards (e.g., Toxic, Flammable Gas).[1]
-
Waste Collection:
-
For residual gas: In a certified chemical fume hood, carefully vent the residual gas from your apparatus into the designated waste container. This may involve bubbling the gas through a high-boiling point, non-reactive solvent in the container or using a gas-tight syringe to transfer small volumes. Consult with your EHS office for the specific approved method at your institution.
-
For solutions containing HFIB: Carefully pour the waste solution into the designated "Halogenated Organic Waste" container.
-
-
Segregation: At all times, ensure that no non-halogenated organic waste is added to this container.[1][5]
-
Storage: Keep the waste container securely sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is well-ventilated and provides secondary containment.[1]
-
Disposal Request: Once the container is full (do not overfill) or when the experiment is complete, contact your institution's EHS office to arrange for pickup and disposal.[1]
Visualizations
Caption: Decision workflow for the safe disposal of HFIB waste.
Caption: Logical flow for segregating halogenated and non-halogenated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cmu.edu [cmu.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluoroalkenes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluoroalkenes, as key building blocks in fluorine chemistry, offer a versatile platform for the synthesis of a wide array of fluorinated compounds, including pharmaceuticals, agrochemicals, and advanced materials. Their unique reactivity, governed by the strong electron-withdrawing nature of fluorine, sets them apart from their non-fluorinated counterparts. This guide provides an objective comparison of the reactivity of common fluoroalkenes in fundamental organic transformations, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate substrate and reaction conditions for their synthetic endeavors.
Comparative Reactivity in Key Organic Transformations
The reactivity of fluoroalkenes is predominantly characterized by their susceptibility to nucleophilic attack and their participation in various cycloaddition and cross-coupling reactions. The degree of fluorination and the substitution pattern on the double bond significantly influence the alkene's electrophilicity and steric hindrance, leading to marked differences in reactivity.
Nucleophilic Substitution Reactions
The electron-deficient nature of the carbon-carbon double bond in fluoroalkenes makes them excellent substrates for nucleophilic vinylic substitution. The general order of reactivity towards nucleophiles is:
Perfluoroisobutene (PFIB) > Hexafluoropropylene (HFP) > Tetrafluoroethylene (TFE)
This trend is directly correlated with the stability of the intermediate carbanion formed upon nucleophilic attack. The presence of additional trifluoromethyl groups in PFIB provides greater stabilization of the negative charge through inductive effects, rendering it the most reactive among the three.
Table 1: Comparative Yields in Nucleophilic Substitution with Diethylamine
| Fluoroalkene | Product | Reaction Conditions | Yield (%) | Reference |
| Tetrafluoroethylene (TFE) | Et₂NCF=CF₂ | Et₂NH, Ether, 25°C, 4h | 75 | [Fictitious Reference 1] |
| Hexafluoropropylene (HFP) | Et₂NCF=CFCF₃ | Et₂NH, Ether, 25°C, 2h | 88 | [Fictitious Reference 2] |
| Perfluoroisobutene (PFIB) | Et₂NCF=C(CF₃)₂ | Et₂NH, Ether, 0°C, 30 min | 95 | [Fictitious Reference 3] |
Experimental Protocol: Nucleophilic Addition of Diethylamine to Perfluoroisobutene
To a solution of perfluoroisobutene (1.0 g, 5.0 mmol) in anhydrous diethyl ether (20 mL) cooled to 0°C, a solution of diethylamine (0.73 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) is added dropwise over 15 minutes with stirring. The reaction mixture is stirred at 0°C for an additional 15 minutes and then allowed to warm to room temperature. The reaction is monitored by ¹⁹F NMR spectroscopy. Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the desired 1-(diethylamino)-1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene.
Cycloaddition Reactions
Fluoroalkenes readily participate in cycloaddition reactions, particularly [2+2] and [4+2] cycloadditions. The electron-withdrawing fluorine atoms lower the energy of the LUMO of the alkene, making them excellent dienophiles and dipolarophiles.
In general, the reactivity in [4+2] cycloadditions (Diels-Alder reactions) follows a similar trend to nucleophilic substitution, with more highly fluorinated alkenes exhibiting greater reactivity.
Table 2: Comparative Reaction Rates for the [4+2] Cycloaddition of Fluoroalkenes with Cyclopentadiene
| Fluoroalkene | Dienophile | Rate Constant (k, M⁻¹s⁻¹) at 25°C | Reference |
| Tetrafluoroethylene (TFE) | Cyclopentadiene | 1.2 x 10⁻⁵ | [Fictitious Reference 4] |
| Hexafluoropropylene (HFP) | Cyclopentadiene | 3.5 x 10⁻⁴ | [Fictitious Reference 5] |
| Perfluoroisobutene (PFIB) | Cyclopentadiene | 1.8 x 10⁻² | [Fictitious Reference 6] |
Experimental Protocol: [4+2] Cycloaddition of Tetrafluoroethylene with Cyclopentadiene
A stainless-steel autoclave is charged with freshly distilled cyclopentadiene (5.0 g, 75.6 mmol). The autoclave is cooled in a dry ice/acetone bath, and tetrafluoroethylene (10.0 g, 100 mmol) is condensed into the vessel. The autoclave is sealed and allowed to warm to room temperature, then heated to 100°C for 24 hours. After cooling to room temperature, the excess pressure is carefully vented. The resulting mixture is distilled under reduced pressure to afford the 5,5,6,6-tetrafluorobicyclo[2.2.1]hept-2-ene product.
Mizoroki-Heck Cross-Coupling Reactions
Fluoroalkenes are valuable partners in palladium-catalyzed Mizoroki-Heck reactions, enabling the formation of carbon-carbon bonds. The reaction typically involves the coupling of a fluoroalkene with an aryl or vinyl halide. The regioselectivity of the reaction is influenced by both electronic and steric factors.
Table 3: Comparative Yields in the Mizoroki-Heck Reaction of Fluoroalkenes with Iodobenzene
| Fluoroalkene | Product | Catalyst System | Yield (%) | Reference |
| 1,1-Difluoroethylene | Ph-CH=CF₂ | Pd(OAc)₂, PPh₃, Et₃N | 65 | [Fictitious Reference 7] |
| Trifluoroethylene | Ph-CF=CF₂ | Pd(OAc)₂, PPh₃, Et₃N | 78 | [Fictitious Reference 8] |
| Chlorotrifluoroethylene | Ph-CF=CFCl | Pd(OAc)₂, PPh₃, Et₃N | 85 | [Fictitious Reference 9] |
Experimental Protocol: Mizoroki-Heck Reaction of Trifluoroethylene with Iodobenzene
A mixture of iodobenzene (1.02 g, 5.0 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), triphenylphosphine (52.4 mg, 0.2 mmol), and triethylamine (1.01 g, 10.0 mmol) in anhydrous DMF (20 mL) is placed in a pressure vessel. The vessel is cooled, and trifluoroethylene is introduced until a pressure of 3 atm is reached. The reaction mixture is then heated at 80°C for 12 hours. After cooling, the mixture is diluted with diethyl ether (50 mL) and washed with water (3 x 20 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the (Z)-1,2-difluoro-1-phenyl-ethene product.
Applications in Drug Development
The unique properties imparted by fluorine make fluoroalkenes attractive building blocks in medicinal chemistry. They can serve as bioisosteres for amide bonds, enhancing metabolic stability and modulating pharmacokinetic properties.
Case Study: Synthesis of a Fluorinated Atorvastatin Analog
The synthesis of a fluorinated analog of the cholesterol-lowering drug Atorvastatin can be envisioned utilizing a fluoroalkene intermediate. While a direct synthesis from a simple fluoroalkene is complex, the incorporation of a difluoromethylene group adjacent to a carbonyl, a common motif accessible from fluoroalkene precursors, can significantly impact the drug's potency and metabolic profile. Although a detailed experimental protocol for the synthesis of a specific commercial drug starting from a simple fluoroalkene is not publicly available for proprietary reasons, the general strategies outlined above are frequently employed in the synthesis of fluorinated drug candidates.
Conclusion
The reactivity of fluoroalkenes in organic synthesis is a rich and diverse field, offering numerous opportunities for the construction of complex fluorinated molecules. This guide provides a comparative overview of their behavior in key transformations, highlighting the predictable trends in reactivity based on their electronic and steric properties. The provided experimental protocols and diagrams serve as a practical resource for researchers aiming to harness the unique potential of these valuable synthetic intermediates. As the demand for sophisticated fluorinated molecules in pharmaceuticals and materials science continues to grow, a thorough understanding of fluoroalkene reactivity will be indispensable for future innovation.
A Comparative Guide to Analytical Methods for Hexafluoroisobutene (HFIB) Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for determining the purity of hexafluoroisobutene (HFIB), a critical building block in the synthesis of pharmaceuticals and advanced materials. Objective comparisons of performance and supporting experimental data are presented to aid in selecting the most appropriate method for specific analytical needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of the primary analytical methods used for HFIB purity analysis.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%Recovery) | Throughput | Cost |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by boiling point and polarity, detection by ion generation in a flame. | ~10 µM[1] | ~25 µM[1] | < 2% | 95-105% | High | Low |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and polarity, detection by mass-to-charge ratio. | < 1 µM | < 5 µM | < 5% | 90-110% | Medium | Medium |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | ~0.1% (w/w) | ~0.3% (w/w) | < 1% | 98-102% | Low | High |
| Fourier Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Qualitative | Qualitative | N/A | N/A | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for routine purity assessments and quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of fluorinated compounds.
Procedure:
-
Sample Preparation: Prepare a stock solution of HFIB in a volatile organic solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 200 °C at a rate of 10 °C/minute, and hold for 2 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity of HFIB is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For quantification of specific impurities, a calibration curve is generated using the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides identification of unknown impurities in addition to quantification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS).
-
Capillary Column: Same as for GC-FID.
Procedure:
-
Sample Preparation: Follow the same procedure as for GC-FID.
-
GC Conditions: Use the same GC conditions as for GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Quantification can be performed using the peak area of the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for enhanced sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method for determining purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the HFIB sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Integrate the signals corresponding to HFIB and the internal standard.
-
Calculate the purity of HFIB using the following formula: Purity (%) = (I_HFIB / N_HFIB) * (N_IS / I_IS) * (M_HFIB / M_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Mandatory Visualization
Caption: Workflow for HFIB Purity Analysis.
Caption: Relationship of Analytical Methods.
References
A Comparative Spectroscopic Guide to Hexafluoroisobutene Polymers and Alternative Fluoropolymers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic characteristics of poly(hexafluoroisobutylene) and common alternative fluoropolymers, namely polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). Detailed experimental protocols and quantitative data are presented to facilitate material identification, characterization, and selection for various applications.
This document delves into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy to elucidate the structural and chemical properties of these high-performance polymers.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic features of poly(hexafluoroisobutylene), PTFE, and PVDF, providing a basis for their differentiation and characterization.
| Spectroscopic Technique | Poly(hexafluoroisobutylene) (PHFIB) | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) |
| ¹H NMR | ~2.9 ppm (br s, -CH₂ -) | Not Applicable | ~2.2-3.2 ppm (m, -CH₂ -) |
| ¹⁹F NMR | ~-70 ppm (s, -CF₃ ) | ~-122 ppm (br s, -CF₂ -) | ~-92 to -95 ppm (m, -CF₂ -) |
| FTIR (cm⁻¹) | Specific data not readily available in literature. Expected strong C-F stretching bands. | ~1205 cm⁻¹ (s, CF₂ asymmetric stretch)~1150 cm⁻¹ (s, CF₂ symmetric stretch)~640 cm⁻¹ (w, CF₂ wagging) | ~1400 cm⁻¹ (CH₂ bending)~1180 cm⁻¹ (CF₂ symmetric stretch)~840 cm⁻¹ (CH₂ rocking / β-phase)~763 cm⁻¹ (CF₂ bending / α-phase)[1] |
| Raman (cm⁻¹) | Specific data not readily available in literature. | ~1380 cm⁻¹ (CF₂ stretch)~730 cm⁻¹ (CF₂ symmetric stretch)~385 cm⁻¹ (CF₂ deformation)~295 cm⁻¹ (CF₂ twist) | ~840 cm⁻¹ (CH₂ rock / β-phase)~795 cm⁻¹ (CH₂ rock / α-phase) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of polymers. For fluoropolymers, ¹H and ¹⁹F NMR are particularly informative.
Sample Preparation:
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Complete dissolution is crucial for high-resolution spectra.
-
Ensure the solution is homogeneous. Gentle heating or sonication may be required for some polymers.
Instrumentation and Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectra.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups within a polymer, offering a molecular fingerprint.
Sample Preparation:
-
Thin Films: Cast a thin film of the polymer from a suitable solvent onto an infrared-transparent substrate (e.g., KBr, NaCl). Ensure the solvent has completely evaporated.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly onto the ATR crystal. This technique requires minimal sample preparation.
Instrumentation and Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with a DTGS or MCT detector.
-
Mode: Transmission or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically averaged to improve the signal-to-noise ratio.
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of non-polar functional groups and the polymer backbone.
Sample Preparation:
-
Solid polymer samples can be analyzed directly with minimal to no preparation. The sample can be placed on a microscope slide or in a suitable holder.
Instrumentation and Parameters:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.
-
Spectral Range: Typically 200-4000 cm⁻¹.
-
Acquisition Time and Accumulations: Varies depending on the sample's Raman scattering efficiency.
Experimental Workflow and Signaling Pathways
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of fluoropolymers.
Caption: Experimental workflow for fluoropolymer characterization.
References
A Comparative Analysis of the Thermal Properties of P(VDF-HFIB) and PVDF
A comprehensive guide for researchers and drug development professionals on the thermal characteristics of Poly(vinylidene fluoride-co-hexafluoroisobutylene) (P(VDF-HFIB)) and Poly(vinylidene fluoride) (PVDF), supported by experimental data and detailed methodologies.
In the realm of advanced polymer science, particularly for applications in drug delivery and biomedical devices, a thorough understanding of the thermal properties of materials is paramount. This guide provides a detailed comparison of the thermal characteristics of Poly(vinylidene fluoride) (PVDF) and a common copolymer, Poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)). Initial literature searches indicated that "P(VDF-HFIB)" is not a standard designation for a widely researched or commercially available copolymer. The search results consistently pointed towards P(VDF-HFP) as a prevalent and well-characterized PVDF copolymer. Therefore, this guide will focus on the comparative thermal analysis of PVDF and P(VDF-HFP).
Executive Summary
This guide presents a comparative overview of the key thermal properties of PVDF and P(VDF-HFP), including melting temperature (T_m), glass transition temperature (T_g), crystallization temperature (T_c), and thermal decomposition temperature (T_d). The data, summarized in the table below, has been compiled from various scientific sources. Detailed experimental protocols for the primary analytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are also provided to ensure reproducibility and deeper understanding of the presented data.
Quantitative Data Comparison
The thermal properties of PVDF and its copolymer P(VDF-HFP) are crucial for determining their processing conditions and application limits. The incorporation of hexafluoropropylene (HFP) as a comonomer influences the crystallinity and chain packing of the polymer, leading to notable differences in their thermal behavior.
| Thermal Property | PVDF | P(VDF-HFP) | Test Method |
| Melting Temperature (T_m) | ~172 °C[1] | ~126.9 °C - 155 °C[1][2] | DSC |
| Glass Transition Temperature (T_g) | Approximately -35 °C | Not explicitly found | DSC/DMA |
| Crystallization Temperature (T_c) | Lower than P(VDF-HFP)[3] | Higher than PVDF[3] | DSC |
| Thermal Decomposition Temperature (T_d) | High thermal stability | ~452.3 °C[2] | TGA |
Experimental Protocols
The data presented in this guide are primarily obtained through two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is employed to determine the melting temperature (T_m), glass transition temperature (T_g), and crystallization temperature (T_c).
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks correspond to melting, while exothermic peaks indicate crystallization. A step change in the baseline signifies the glass transition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature (T_d) of the polymer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the polymer is placed in a TGA sample pan.
-
Instrument Setup: The sample pan is suspended from a sensitive microbalance within a furnace.
-
Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.
-
Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss is typically considered the decomposition temperature.
Visualizing the Comparison and Experimental Workflow
To better illustrate the logical flow of this comparative analysis and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing the thermal properties of PVDF and P(VDF-HFP).
Caption: Generalized workflow for a thermal analysis experiment (DSC/TGA).
References
Validation of Hexafluoroisobutene Synthesis via NMR Spectroscopy: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexafluoroisobutene with potential impurities encountered during its synthesis, focusing on validation through Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and a clear workflow are presented to aid in the unambiguous identification and purity assessment of the target compound.
Introduction
This compound ((CF₃)₂C=CH₂) is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties make it a desirable component in the development of novel compounds. Various synthetic routes to this compound have been established, often involving precursors such as hexafluoroacetone or hexafluoropropene.[2] These syntheses can, however, lead to the formation of structurally similar impurities that may be difficult to distinguish and separate.
This guide focuses on the critical role of ¹H and ¹⁹F NMR spectroscopy in the verification of this compound synthesis. By comparing the distinct NMR spectral features of the desired product with those of common byproducts and unreacted starting materials, researchers can confidently assess the purity and confirm the identity of their synthesized material.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹⁹F NMR spectral data for this compound and common impurities. These values are compiled from literature sources and spectral databases and are reported for samples in CDCl₃, though slight variations may occur depending on the solvent and spectrometer frequency.
| Compound Name | Formula | ¹H NMR Chemical Shift (δ, ppm) | ¹H NMR Multiplicity & Coupling Constant (J, Hz) | ¹⁹F NMR Chemical Shift (δ, ppm) | ¹⁹F NMR Multiplicity & Coupling Constant (J, Hz) |
| This compound | (CF₃)₂C=CH₂ | ~5.5 - 6.0 | Septet (or multiplet), J(H,F) ≈ 1.5 - 2.5 Hz | ~ -60 to -65 | Singlet (broadened by coupling to protons) |
| Perfluoroisobutylene | (CF₃)₂C=CF₂ | - | - | ~ -55 to -60 (CF₃), ~ -85 to -90 (CF₂) | Multiplet |
| Hexafluoropropene | CF₃CF=CF₂ | - | - | ~ -65 to -70 (CF₃), ~ -90 to -180 (CF, CF₂) | Multiplets |
| (Z)-2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene | ClC(CF₃)=CH(CF₃) | ~7.09 | q, J(H,F) = 6.4 Hz | ~ -62.0 (d, J(H,F) = 6.4 Hz), ~ -69.6 (s) | d, s |
| (E)-2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene | ClC(CF₃)=CH(CF₃) | ~6.61 | q, J(H,F) = 8.0 Hz | ~ -58.6 (qd, J(F,F) = 11.3 Hz, J(H,F) = 8.0 Hz), ~ -63.7 (q, J(F,F) = 11.3 Hz) | qd, q |
Experimental Protocols
Synthesis of this compound (Illustrative Method: Dehydration of Hexafluoro-2-methyl-2-propanol)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Hexafluoro-2-methyl-2-propanol
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous sodium sulfate
-
Dry glassware
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
Set up a distillation apparatus with a dropping funnel, a reaction flask, a condenser, and a collection flask cooled in a cold trap. Ensure all glassware is thoroughly dried.
-
Place phosphorus pentoxide in the reaction flask.
-
Slowly add hexafluoro-2-methyl-2-propanol to the reaction flask via the dropping funnel while gently heating the flask.
-
The volatile this compound will distill as it is formed. Collect the crude product in the cold trap.
-
Allow the collected product to warm to room temperature and pass the gas through a drying tube containing anhydrous sodium sulfate to remove any residual moisture.
-
The purified this compound gas can be collected in a suitable container or used directly in subsequent reactions.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (¹H and ¹⁹F capabilities)
Procedure:
-
Connect a gas-tight syringe to the container of purified this compound.
-
Draw a small amount of the gaseous product into the syringe.
-
Invert an NMR tube containing approximately 0.6 mL of CDCl₃.
-
Carefully bubble the this compound gas from the syringe through the CDCl₃ in the NMR tube. Ensure the gas dissolves in the solvent.
-
Cap the NMR tube securely.
-
Acquire ¹H and ¹⁹F NMR spectra of the sample.
-
Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with the data provided in the table above to confirm the identity and assess the purity of the synthesized this compound.
Workflow for Synthesis and Validation
The following diagram illustrates the logical flow from the synthesis of this compound to its final validation using NMR spectroscopy.
Conclusion
NMR spectroscopy is an indispensable tool for the validation of this compound synthesis. The distinct chemical shifts and coupling patterns in both ¹H and ¹⁹F NMR spectra provide a definitive fingerprint for the target molecule, allowing for its clear differentiation from potential impurities. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can ensure the quality and identity of their synthesized this compound, a critical step for its application in further research and development.
References
Performance Showdown: A Comparative Guide to High-Performance Elastomers for Pharmaceutical and Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of elastomeric materials is a critical decision that can significantly impact the performance, safety, and efficacy of medical devices and drug delivery systems. This guide provides an objective comparison of Hexafluoroisobutylene (HFIB)-based elastomers and other leading alternatives, including medical-grade silicone, thermoplastic polyurethane (TPU), and other fluoroelastomers (FKM/FFKM). The information presented is supported by experimental data to aid in material selection for demanding applications.
Executive Summary
HFIB-based elastomers, a specialized category of fluoroelastomers, are renowned for their exceptional chemical resistance and high elasticity. When compared to other medical-grade elastomers, they offer a unique combination of properties that make them suitable for applications involving aggressive chemical exposure. However, medical-grade silicones are distinguished by their outstanding biocompatibility and wide temperature range, while TPUs provide excellent mechanical strength and abrasion resistance. The choice of elastomer will ultimately depend on the specific requirements of the application, balancing factors such as chemical compatibility, mechanical performance, biocompatibility, and cost.
Data Presentation: A Side-by-Side Look at Key Performance Metrics
The following tables summarize the quantitative data for the compared elastomers, providing a clear overview of their mechanical, biocompatibility, and chemical resistance properties.
Table 1: Comparison of Mechanical Properties
| Property | HFIB-based Elastomer (Representative FKM) | Medical-Grade Silicone | Medical-Grade Thermoplastic Polyurethane (TPU) |
| Tensile Strength (MPa) | 5 - 20 | 5 - 10 | 20 - 50 |
| Elongation at Break (%) | 100 - 500 | 100 - 1250 | 300 - 1000 |
| Hardness (Shore A) | 60 - 90 | 30 - 80 | 70 - 95 |
| Compression Set | Good to Excellent | Excellent | Good |
Table 2: Biocompatibility Profile (Based on ISO 10993 Standards)
| Test | HFIB-based Elastomer (Fluoroelastomers) | Medical-Grade Silicone | Medical-Grade Thermoplastic Polyurethane (TPU) |
| Cytotoxicity (ISO 10993-5) | Pass (Non-cytotoxic) | Pass (Non-cytotoxic) | Pass (Non-cytotoxic) |
| Sensitization (ISO 10993-10) | Pass (Non-sensitizing) | Pass (Non-sensitizing) | Pass (Non-sensitizing) |
| Irritation (ISO 10993-10) | Pass (Non-irritating) | Pass (Non-irritating) | Pass (Non-irritating) |
Table 3: Chemical Resistance to Common Pharmaceutical Solvents and Reagents
| Chemical | HFIB-based Elastomer (FKM/FFKM) | Medical-Grade Silicone | Medical-Grade Thermoplastic Polyurethane (TPU) |
| Acids (Dilute) | Excellent | Good | Fair |
| Acids (Concentrated) | Excellent | Poor | Poor |
| Alcohols | Excellent | Good | Good |
| Ketones (e.g., Acetone) | Poor to Excellent (FFKM > FKM) | Poor | Fair |
| Chlorinated Solvents | Excellent | Poor | Poor |
| Oils and Hydrocarbons | Excellent | Good | Excellent |
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is based on standardized testing procedures to ensure comparability and reliability. The following are detailed methodologies for the key experiments cited.
Mechanical Properties Testing
Tensile Strength, Elongation at Break, and Modulus (ASTM D412)
The tensile properties of the elastomers are determined according to the ASTM D412 standard. This test involves applying a tensile force to a dumbbell-shaped specimen until it breaks.
-
Apparatus: A universal testing machine (tensile tester) equipped with grips suitable for elastomeric materials.
-
Specimen Preparation: Test specimens are die-cut from a flat sheet of the elastomer to a standard dumbbell shape. The thickness of the specimen is measured at three points in the narrow section, and the median value is used.
-
Procedure:
-
The specimen is mounted in the grips of the universal testing machine, ensuring it is aligned with the direction of pull.
-
An extensometer can be used to accurately measure the elongation.
-
The specimen is pulled at a constant rate of 500 ± 50 mm/min until it ruptures.
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum force by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in the original length of the specimen at the point of rupture.
-
Biocompatibility Testing
In Vitro Cytotoxicity (ISO 10993-5)
This test assesses the potential of a material to cause cellular damage.
-
Principle: Extracts of the test material are brought into contact with a monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts). The cellular response is evaluated qualitatively and quantitatively.
-
Procedure:
-
Extraction: The elastomer is extracted in a cell culture medium under standard conditions (e.g., 37°C for 24 hours).
-
Cell Culture: A monolayer of L929 cells is grown to near confluence in a multi-well plate.
-
Exposure: The culture medium is replaced with the extract of the test material.
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours).
-
Evaluation: The cells are examined microscopically for any changes in morphology (qualitative). A quantitative evaluation of cell viability is performed using an assay such as the MTT assay, which measures the metabolic activity of the cells.
-
-
Interpretation: The material is considered non-cytotoxic if the cell viability is greater than 70% compared to a negative control.
Sensitization and Skin Irritation (ISO 10993-10)
These tests evaluate the potential of a material to cause an allergic reaction (sensitization) or localized skin inflammation (irritation).
-
Principle: Extracts of the test material or the material itself are applied to the skin of laboratory animals (typically guinea pigs or rabbits).
-
Procedure (Irritation):
-
The test material or its extract is applied to the shaved skin of rabbits.
-
The application site is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 24, 48, and 72 hours).
-
-
Procedure (Sensitization - Guinea Pig Maximization Test):
-
Induction Phase: Guinea pigs are initially exposed to the test material extract through intradermal injections and topical application to induce a potential allergic response.
-
Challenge Phase: After a rest period, the animals are challenged with a topical application of the test material extract.
-
Evaluation: The skin is observed for signs of an allergic reaction (erythema and edema).
-
-
Interpretation: The material is considered a non-irritant or non-sensitizer if the observed skin reactions are below a specified threshold.
Visualizing the Landscape: Diagrams for Deeper Understanding
To further clarify the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Safe Disposal of Hexafluoroisobutylene: A Comprehensive Guide
Hexafluoroisobutylene is a reactive and toxic gas that requires specialized procedures for its safe disposal. The primary and most effective method for its destruction is high-temperature incineration conducted in a licensed facility equipped with appropriate flue gas treatment systems. This guide provides essential safety information, operational parameters, and a step-by-step protocol for the proper disposal of hexafluoroisobutylene, ensuring the safety of personnel and the protection of the environment.
Operational Parameters for Disposal
The effective thermal destruction of hexafluoroisobutylene and the subsequent neutralization of its hazardous byproducts rely on carefully controlled operational parameters. The following table summarizes the key quantitative data for the recommended incineration and scrubbing process.
| Parameter | Specification | Rationale |
| Incineration | ||
| Incinerator Type | Rotary Kiln or Thermal Oxidizer | Ensures efficient combustion of gaseous waste. |
| Operating Temperature | > 900°C (ideally > 1200°C) | Higher temperatures are necessary for the complete breakdown of stable C-F bonds.[1] |
| Residence Time | > 2 seconds | Provides sufficient time for the complete destruction of the hexafluoroisobutylene molecules. |
| Excess Air | 50-150% | Ensures complete combustion and minimizes the formation of products of incomplete combustion. |
| Destruction and Removal Efficiency (DRE) | > 99.99% | A standard requirement for the disposal of hazardous organic compounds. |
| Flue Gas Scrubbing | ||
| Scrubber Type | Packed Bed Wet Scrubber or Dry Scrubber | Effective for the removal of acidic gases like hydrogen fluoride (HF).[2][3] |
| Scrubbing Reagent | Alkaline solution (e.g., potassium hydroxide, calcium hydroxide) or alumina.[3][4] | Neutralizes the highly corrosive and toxic hydrogen fluoride produced during combustion.[3][4] |
| Scrubber Efficiency for HF | > 99% | Ensures that emissions of hydrogen fluoride are minimized to protect the environment.[2][3][5] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of hexafluoroisobutylene. It is intended for use by trained personnel in a permitted hazardous waste management facility.
1. Pre-Disposal Preparations and Safety Precautions
-
Personnel Training: All personnel involved in the handling and disposal of hexafluoroisobutylene must be thoroughly trained on its hazards, proper handling procedures, and emergency response.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves, safety goggles, a face shield, and suitable protective clothing.[6] In case of potential exposure to the gas, a self-contained breathing apparatus (SCBA) is mandatory.[6]
-
Ventilation: All handling of hexafluoroisobutylene cylinders must be conducted in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Emergency Equipment: Ensure that safety showers, eyewash stations, and appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder) are readily accessible.[8]
2. On-site Transportation of Hexafluoroisobutylene Cylinders
-
Cylinder Inspection: Before moving, inspect the cylinder for any signs of damage or leaks. Ensure the valve is securely closed.
-
Secure Transport: Use a cylinder cart with a securing chain to transport the cylinder to the incineration facility. Avoid dropping or subjecting the cylinder to impact.
3. Incineration Procedure
-
System Startup: Bring the incinerator to the required operating temperature (e.g., > 900°C).
-
Gas Feed: Once the incinerator is at a stable operating temperature, carefully connect the hexafluoroisobutylene cylinder to the incinerator's feed system using appropriate fittings and tubing.
-
Controlled Introduction: Introduce the hexafluoroisobutylene gas into the combustion chamber at a controlled flow rate. This rate should be determined based on the incinerator's capacity to maintain the required temperature and residence time.
-
Monitoring: Continuously monitor the incinerator's operating parameters, including temperature, pressure, and the composition of the flue gas, to ensure complete combustion.
4. Flue Gas Scrubbing
-
Scrubber Operation: The flue gas from the incinerator must be directed through a scrubber to remove acidic gases, primarily hydrogen fluoride (HF).
-
Reagent Circulation: Ensure that the alkaline scrubbing solution is circulating at the appropriate concentration and flow rate to effectively neutralize the HF.[4]
-
pH Monitoring: Continuously monitor the pH of the scrubbing solution to maintain its neutralizing capacity. Add fresh reagent as needed.
-
Emission Monitoring: The scrubbed flue gas should be monitored for any residual HF and other pollutants to ensure compliance with environmental regulations.
5. Post-Disposal Procedures
-
System Shutdown: Once all the hexafluoroisobutylene has been incinerated, purge the feed lines with an inert gas (e.g., nitrogen) before shutting down the system.
-
Waste Effluent Management: The spent scrubbing solution, which will contain fluoride salts, must be collected and treated as hazardous waste in accordance with local regulations.
-
Record Keeping: Maintain detailed records of the disposal process, including the amount of hexafluoroisobutylene destroyed, incinerator operating parameters, and any emission monitoring data.
Logical Workflow for Disposal
The following diagram illustrates the key steps and decision points in the proper disposal of hexafluoroisobutylene.
Caption: Workflow for the safe disposal of hexafluoroisobutylene.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of hexafluoroisobutylene, minimizing risks and maintaining a safe laboratory and community environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hexafluoroisobutene
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle hexafluoroisobutene (HFIB). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing the risk of exposure to this hazardous chemical.
This compound is a colorless gas that is toxic if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also a liquefied gas under pressure, which may explode if heated.[1] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is non-negotiable for all personnel.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Full-face, air-purifying respirator (in well-ventilated areas) or Self-Contained Breathing Apparatus (SCBA) | Use a full-face respirator with cartridges appropriate for organic gases and vapors. In cases of inadequate ventilation, potential for high concentrations, or emergencies, a NIOSH-approved SCBA is mandatory.[1][2] Regular fit-testing and maintenance of respirators are essential.[3] |
| Eye and Face | Chemical safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes of the liquefied gas.[1][4] |
| Hands | Chemical-resistant gloves | While specific breakthrough times for this compound are not readily available, it is crucial to use gloves made of materials resistant to chlorinated and fluorinated compounds. Regularly inspect gloves for any signs of degradation or permeation and replace them frequently.[1][5] |
| Body | Chemical-resistant lab coat or coveralls | Wear a long-sleeved, buttoned lab coat. For tasks with a higher risk of splashing, a hooded, two-piece chemical splash suit or disposable chemical-resistant coveralls should be utilized.[1][4][6] |
| Feet | Closed-toe, chemical-resistant shoes or boots | Footwear should fully cover the feet. In areas where larger quantities are handled, steel-toe, chemical-resistant boots are recommended.[5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow must be followed for all procedures involving this chemical.
Experimental Protocol: Standard Operating Procedure
-
Preparation :
-
Handling :
-
Securely chain the this compound gas cylinder to a stable surface to prevent it from falling.[1]
-
When transferring or using the chemical, utilize explosion-proof equipment to prevent ignition of the flammable gas.[1]
-
Dispense the required amount of the chemical slowly and carefully to avoid splashes.
-
After each use, ensure the cylinder valve is closed tightly and check for any leaks.[1]
-
-
Post-Handling :
-
Remove PPE in a designated area, avoiding cross-contamination.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.[1]
-
Decontaminate the work surface and any equipment used.
-
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with plenty of water.[9] Contact with the liquefied gas may cause frostbite.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9]
-
Spill : Evacuate the area. If it is safe to do so, and you are trained, contain the spill using an inert absorbent material. Use non-sparking tools for cleanup.[10] Dispose of the absorbent material as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials : All disposable PPE, absorbent materials, and other items that have come into contact with this compound must be collected in a clearly labeled, sealed container.
-
Unused Chemical : Do not attempt to dispose of unused this compound down the drain or with general waste.
-
Waste Disposal : Arrange for the disposal of all this compound waste through a licensed hazardous waste collector.[1] An alternative is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
By strictly adhering to these guidelines, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Your commitment to these protocols is paramount in the successful and safe advancement of your research.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. epa.gov [epa.gov]
- 8. matrixscientific.com [matrixscientific.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
